molecular formula C27H34N4O3 B1672327 Fedovapagon CAS No. 347887-36-9

Fedovapagon

Cat. No.: B1672327
CAS No.: 347887-36-9
M. Wt: 462.6 g/mol
InChI Key: RUOLFWZIFNQQGH-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1. https://synapse.patsnap.com/article/what-is-fedovapagon-used-for 2. https://synapse.patsnap.com/drug/df89cc1a54f544bd9a8a032035b8234d 3. https://pmc.ncbi.nlm.nih.gov/articles/PMC11095762/ 4. https://www.bioworld.com/articles/633534-fedovapagon-effectively-reduces-nocturia-in-men-with-bph

Properties

IUPAC Name

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLFWZIFNQQGH-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188331
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347887-36-9
Record name Fedovapagon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedovapagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11734
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fedovapagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEDOVAPAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Fedovapagon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedovapagon (VA106483) is a selective, orally bioavailable, small-molecule agonist of the vasopressin V2 receptor (V2R). Its primary pharmacological effect is antidiuresis, mediated through the activation of V2 receptors in the principal cells of the kidney's collecting ducts. This mechanism leads to increased water reabsorption from the urine, thereby reducing urine output. This compound was developed for the treatment of nocturia, a condition characterized by the need to awaken one or more times during the night to urinate. This guide provides a detailed overview of the molecular mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway.

Core Mechanism of Action: Vasopressin V2 Receptor Agonism

This compound exerts its therapeutic effect by selectively binding to and activating the vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] The V2 receptor is predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts and connecting tubules.[3][4]

Signaling Pathway

The activation of the V2 receptor by this compound initiates a well-defined intracellular signaling cascade:

  • G-Protein Coupling: Upon agonist binding, the V2 receptor undergoes a conformational change, facilitating its coupling to the heterotrimeric Gs protein.[4] This interaction promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), leading to an increase in intracellular cAMP concentration.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are now active.

  • Aquaporin-2 (AQP2) Phosphorylation and Translocation: Activated PKA phosphorylates serine residues on the aquaporin-2 (AQP2) water channel protein. This phosphorylation event is a critical signal for the translocation of AQP2-containing intracellular vesicles to the apical membrane of the principal cells.

  • Increased Water Permeability: The fusion of these vesicles with the apical membrane inserts AQP2 water channels into the membrane, dramatically increasing its permeability to water.

  • Antidiuresis: The increased water permeability allows for the reabsorption of water from the tubular fluid back into the bloodstream, down the osmotic gradient. This results in the production of a smaller volume of more concentrated urine, the hallmark of the antidiuretic effect.

A secondary, localized mechanism has also been proposed, where this compound may induce bladder smooth muscle relaxation and urine reabsorption directly in the bladder, further contributing to its effects on urinary volume.

Signaling Pathway of this compound

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - V2R Membranes - [³H]-AVP Radioligand - this compound Dilutions - Buffers start->prep_reagents setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_reagents->setup_plate incubate Incubate at 25°C (60-90 min) setup_plate->incubate filter_wash Filter and Wash (Vacuum Manifold) incubate->filter_wash measure_cpm Measure Radioactivity (Scintillation Counter) filter_wash->measure_cpm analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ measure_cpm->analyze end End analyze->end

References

In-Depth Technical Guide to the Pharmacology of Fedovapagon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedovapagon (VA106483) is a selective, orally active, non-peptidic agonist of the vasopressin V2 receptor (V2R). Developed for the treatment of nocturia, its pharmacological action centers on mimicking the antidiuretic effect of endogenous vasopressin. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating the core signaling pathway.

Mechanism of Action

This compound exerts its pharmacological effects through selective agonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1] The binding of this compound to the V2R initiates a signaling cascade that ultimately reduces water excretion, leading to a more concentrated urine.[2]

Signaling Pathway

The activation of the V2R by this compound triggers the canonical Gs-alpha subunit (Gαs) signaling pathway. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, most notably the aquaporin-2 (AQP2) water channels.[3] This phosphorylation event promotes the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells, increasing water reabsorption from the tubular fluid back into the bloodstream.[3]

V2R_Signaling_Pathway This compound This compound V2R V2 Receptor This compound->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (at membrane) AQP2_vesicle->AQP2_channel Translocates to Apical Membrane

Figure 1: this compound-induced V2 Receptor Signaling Pathway.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a dose-dependent antidiuresis. This has been demonstrated in both preclinical and clinical settings.

In Vitro Potency

The potency of this compound at the human V2 receptor has been determined using a cell-based functional assay.

ParameterValueCell LineAssay Type
EC50 24 nMHEK293CRE-luciferase reporter gene assay
Table 1: In Vitro Potency of this compound
In Vivo Efficacy

Preclinical studies in rats have confirmed the antidiuretic effect of orally administered this compound. In a rat model of diuresis, a 1 mg/kg oral dose of this compound resulted in an 81% inhibition of urine output. The antidiuretic effect was observed for approximately 2 hours, with urine output returning to normal levels by 5 hours post-dose.

Clinical trials in men with nocturia associated with benign prostatic hyperplasia (BPH) have demonstrated the efficacy of this compound in reducing nocturnal voids and improving quality of life. The EQUINOC study, a Phase III trial, met its primary endpoints, showing a statistically significant reduction in the number of times patients woke up to urinate at night.

Pharmacokinetics

This compound is an orally active small molecule. While comprehensive pharmacokinetic data from a single public source is limited, key characteristics have been reported from various studies.

Preclinical Pharmacokinetics in Rats
ParameterValueRouteDoseSpecies
Dose 1 mg/kgOralSingleRat
Effect 81% inhibition of urine output---
Duration of Action ~2 hours---
Return to Baseline ~5 hours---
Table 2: Preclinical Pharmacodynamic and Kinetic Profile of this compound in Rats

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the pharmacology of this compound.

V2 Receptor Functional Assay (CRE-Luciferase Reporter Gene Assay)

This assay is designed to measure the activation of the V2 receptor by quantifying the downstream production of cAMP, which in turn activates the transcription of a reporter gene (luciferase) via the cAMP response element (CRE).

Objective: To determine the potency (EC50) of this compound in activating the human V2 receptor.

General Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transiently co-transfected with two plasmids: one encoding the human V2 receptor and another containing a luciferase reporter gene under the control of a CRE promoter.

  • Compound Treatment: Following transfection, the cells are incubated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Luciferase Assay: After a specified incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a control and plotted against the concentration of this compound. The EC50 value is then calculated using a non-linear regression analysis.

CRE_Luciferase_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A HEK293 Cells B Transfect with V2R and CRE-Luciferase Plasmids A->B C Incubate with Varying Concentrations of this compound B->C D Cell Lysis C->D E Add Luciferase Substrate D->E F Measure Luminescence E->F G Data Analysis and EC50 Calculation F->G Rat_Antidiuresis_Model_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimate Rats B Induce Diuresis (Water Loading) A->B C Oral Administration of This compound or Vehicle B->C D Place in Metabolic Cages C->D E Collect and Measure Urine Volume over Time D->E F Compare Urine Output vs. Control E->F G Calculate % Inhibition and Duration of Action F->G

References

Synthesis Pathway of Fedovapagon: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Fedovapagon, with the chemical formula C₂₇H₃₄N₄O₃, is a non-peptide drug developed for the treatment of nocturia. While information regarding its clinical efficacy and mechanism of action is accessible, the proprietary nature of pharmaceutical development often limits the disclosure of manufacturing processes.

Our comprehensive search of scientific databases and patent literature did not yield any publications detailing the synthetic route to this compound. Information on reaction conditions, yields, purification methods, and quantitative data for the various synthetic steps is currently unavailable.

For researchers interested in the synthesis of similar compounds, a general understanding can be gleaned from literature on the synthesis of other benzazepine derivatives and vasopressin receptor agonists. These syntheses often involve multi-step processes that may include:

  • Scaffold Construction: Building the core benzazepine structure.

  • Functional Group Interconversion: Modifying functional groups to introduce necessary moieties.

  • Coupling Reactions: Linking different fragments of the molecule together.

However, without specific information from the developers of this compound, any proposed synthesis pathway would be purely speculative.

Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including structured tables of quantitative data, detailed experimental protocols, or a DOT language diagram of the synthesis pathway. Further information may become available in the future through patent disclosures or publications from the pharmaceutical companies involved in its development.

Fedovapagon's Impact on Renal Water Reabsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of fedovapagon, a selective vasopressin V2 receptor (V2R) agonist, and its pronounced effect on renal water reabsorption. The document details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies employed in these investigations.

Core Mechanism of Action: V2 Receptor Agonism

This compound exerts its antidiuretic effect by selectively binding to and activating the vasopressin V2 receptor, primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1] This action mimics the physiological role of endogenous arginine vasopressin (AVP) in regulating urine concentration.[2]

Signaling Pathway

The activation of the V2 receptor by this compound initiates a well-defined intracellular signaling cascade. This Gs protein-coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates serine residues on the aquaporin-2 (AQP2) water channel protein. This phosphorylation is a critical step that triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the principal cells. The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, facilitating the reabsorption of water from the tubular fluid back into the bloodstream.

Fedovapagon_Signaling_Pathway cluster_membrane Apical Membrane cluster_cell Collecting Duct Principal Cell Lumen Lumen AQP2_channel Aquaporin-2 (AQP2) Water Channel Lumen->AQP2_channel Water from Tubular Fluid Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Facilitates This compound This compound V2R Vasopressin V2 Receptor (V2R) This compound->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation PKA->Phosphorylation Catalyzes AQP2_vesicle AQP2 Vesicle AQP2_vesicle->Phosphorylation Translocation Translocation Phosphorylation->Translocation Translocation->AQP2_channel Inserts into Apical Membrane

Caption: this compound's V2R signaling pathway in renal collecting duct cells.

Quantitative Data Summary

The antidiuretic effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize the key findings.

Preclinical Data
SpeciesDose (Oral)Effect on Urine OutputDuration of ActionStudy Type
Rat1 mg/kg81% inhibition~2 hours, returning to normal by 5 hoursAntidiuresis model
Clinical Data

Table 1: Phase I Dose-Escalation Study in Healthy Elderly Males (NCT00922740)

DoseChange in Urine OsmolalityChange in DiuresisDuration of Maximal Effect
1 mgSignificant increaseSignificant reduction~3 hours
2 mgSignificant increaseSignificant reduction~5 hours
4 mgSignificant increaseSignificant reductionLargely diminished by 8 hours

Table 2: Phase I Study in Elderly Males with BPH and Nocturia (NCT01330927)

DosePlacebo-Adjusted Decrease in Nocturnal Urine Volume (mL)Effect on Nocturnal Voiding FrequencyEffect on Time to First Nocturnal Void
0.5 mg18.08-Significant increase
1 mg150.27 (p < 0.001)Significant decreaseSignificant increase
2 mg181.69 (p < 0.001)Significant decreaseSignificant increase
4 mg303.75 (p < 0.001)Significant decreaseSignificant increase

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for preclinical and clinical evaluation of this compound.

Preclinical Evaluation of Antidiuretic Activity in Rats

This protocol describes a common method for assessing the antidiuretic properties of a test compound in a rat model.

Objective: To determine the effect of orally administered this compound on urine volume and osmolality in water-loaded rats.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for urine collection

  • Oral gavage needles

  • Osmometer

Procedure:

  • Acclimatization: House rats in individual cages for at least 3 days prior to the experiment to allow for acclimatization to the housing conditions.

  • Fasting: Fast animals for 18 hours before the experiment, with free access to water.

  • Hydration: Administer a water load of 25 mL/kg body weight via oral gavage to ensure a state of hydration and promote diuresis.

  • Dosing: Immediately after the water load, divide the rats into groups and administer either the vehicle or this compound at various doses (e.g., 0.1, 1, 10 mg/kg) via oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., every hour for 5-8 hours).

  • Measurements: For each collection period, measure the total urine volume. Determine the urine osmolality using an osmometer.

  • Data Analysis: Compare the urine output and osmolality of the this compound-treated groups to the vehicle-treated control group.

Preclinical_Workflow Start Start Acclimatization Acclimatize Rats (≥3 days) Start->Acclimatization Fasting Fast Rats (18h) (Water ad libitum) Acclimatization->Fasting Hydration Administer Water Load (25 mL/kg, p.o.) Fasting->Hydration Dosing Oral Gavage: - Vehicle - this compound (various doses) Hydration->Dosing Urine_Collection Place in Metabolic Cages Collect Urine at Intervals Dosing->Urine_Collection Measurements Measure Urine Volume Measure Urine Osmolality Urine_Collection->Measurements Data_Analysis Compare Treated vs. Control Groups Measurements->Data_Analysis End End Data_Analysis->End

Caption: Workflow for preclinical assessment of this compound's antidiuretic effect.
Clinical Trial Protocol: Dose-Escalation Study (Based on NCT00922740)

This protocol outlines a dose-escalation study to evaluate the pharmacodynamics and safety of this compound in a clinical setting.

Objective: To assess the dose-dependent antidiuretic effect, duration of action, and safety of single oral doses of this compound in elderly male volunteers.

Study Design: Open-label, dose-escalation, single-center study.

Participant Population: Healthy male volunteers, aged 65 years and over.

Procedure:

  • Screening: Potential participants undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

  • Admission: Participants are admitted to the clinical research unit.

  • Water Loading: Two hours prior to dosing, subjects undergo a pre-treatment water load of 20 mL/kg body weight. A water-loaded state is maintained for a total of 10 hours by replacing urine output with an equivalent volume of water.

  • Dosing: Participants receive single oral doses of placebo, followed by escalating doses of this compound (e.g., 1 mg, 2 mg, 4 mg) in subsequent periods. A washout period of 48 hours separates each dose administration.

  • Sample Collection and Measurements:

    • Urine is collected at designated time intervals.

    • Urine volume and osmolality are determined for each collection period.

    • Blood samples are collected for pharmacokinetic analysis.

    • Safety parameters, including vital signs and adverse events, are monitored throughout the study.

  • Data Analysis: The antidiuretic effect is assessed by analyzing the changes in urine volume and osmolality over time for each dose compared to placebo. The area under the effect curve (AUEC) for diuresis and osmolality is calculated and correlated with drug exposure.

Conclusion

This compound is a potent, selective V2 receptor agonist that effectively enhances renal water reabsorption. Its mechanism of action, centered on the cAMP-PKA-AQP2 signaling pathway, is well-characterized. Preclinical and clinical studies have consistently demonstrated a dose-dependent antidiuretic effect, supporting its development for conditions characterized by nocturnal polyuria, such as nocturia. The predictable pharmacodynamic profile and manageable duration of action are key attributes of this non-peptide V2 agonist. Further research and clinical trials will continue to delineate the full therapeutic potential and long-term safety of this compound.

References

Preclinical Profile of Fedovapagon: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available preclinical data for Fedovapagon (VA106483). Comprehensive preclinical data, including detailed pharmacokinetics, full dose-response relationships, and safety toxicology, are not available in the public domain and are likely held by the developing pharmaceutical companies. This guide, therefore, presents the available information and provides representative experimental designs based on standard pharmacological practices.

Introduction

This compound (also known as VA106483) is a selective and orally active non-peptidic agonist of the vasopressin V2 receptor (V2R).[1] Developed initially by Vantia Ltd. and later by Ferring B.V., this compound was investigated primarily for the treatment of nocturia, a condition characterized by the need to wake at night to urinate.[2][3] The therapeutic rationale is based on the V2 receptor's role in regulating water reabsorption in the kidneys. Activation of V2 receptors leads to an antidiuretic effect, reducing urine production.

Mechanism of Action

This compound selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The in vitro efficacy of this compound is demonstrated by its half-maximal effective concentration (EC50) of 24 nM.[1] Upon activation, the V2 receptor couples to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells in the kidneys. This increases water permeability and reabsorption from the urine back into the bloodstream, resulting in a concentrated, lower volume of urine.

Signaling Pathway

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Channel AQP2 Water Channel (Inserted into membrane) AQP2_Vesicle->AQP2_Channel Promotes insertion Water_Reabsorption Increased Water Reabsorption AQP2_Channel->Water_Reabsorption

Caption: this compound's V2 Receptor Signaling Pathway.

Preclinical Pharmacodynamics

Publicly available data on the pharmacodynamics of this compound is limited but demonstrates its antidiuretic effect in animal models. Studies have been conducted in rats and mice, with mentions of studies in dogs.[2]

In Vivo Efficacy in Rodent Models
Animal ModelAdministration RouteDoseEffectSource
RatOral1 mg/kg81% inhibition of urine output. Near-full inhibition for 2 hours, returning to normal levels 5 hours post-dose.
MouseIntravesicalNot specifiedDecreased baseline pressure and contractile activity in the bladder; reduced kidney output by ~55% through decreased urine production and increased reabsorption.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following represents a standard methodology for a water-loaded rat diuresis study, a common model for evaluating V2 receptor agonists.

Representative Protocol: Water-Loaded Rat Diuresis Model
  • Animal Model: Male Sprague-Dawley rats, weighing 200-250g.

  • Acclimatization: Animals are housed for at least one week prior to the experiment with free access to food and water.

  • Fasting: Animals are fasted overnight before the experiment, with water provided ad libitum.

  • Hydration: On the day of the experiment, animals are orally hydrated with warm saline (0.9% NaCl) or water at a volume of 25-40 mL/kg.

  • Drug Administration: this compound, formulated in an appropriate vehicle (e.g., DMSO, PEG300, Tween-80, and saline), is administered orally at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg). A vehicle control group receives the formulation without the active compound.

  • Urine Collection: Animals are placed in individual metabolism cages. Urine is collected at specified intervals (e.g., every hour for 6-8 hours).

  • Measurements: The volume of urine for each collection period is recorded. Urine osmolality and electrolyte concentrations (sodium, potassium) may also be measured.

  • Data Analysis: The cumulative urine output over time is calculated for each treatment group and compared to the vehicle control group. The percentage inhibition of diuresis is determined.

Experimental Workflow

Preclinical_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (e.g., Male Sprague-Dawley Rats) fasting Overnight Fasting (Water ad libitum) acclimatization->fasting hydration Oral Hydration (e.g., 25 mL/kg warm saline) fasting->hydration grouping Randomization into Treatment Groups hydration->grouping dosing Oral Administration (Vehicle or this compound doses) grouping->dosing collection Placement in Metabolism Cages for Urine Collection dosing->collection measurement Measure Urine Volume, Osmolality, Electrolytes collection->measurement Hourly for 6-8h data_analysis Calculate Cumulative Output and % Inhibition measurement->data_analysis results Pharmacodynamic Results data_analysis->results

Caption: General workflow for a preclinical diuresis study.

Pharmacokinetics and Safety

No quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, or oral bioavailability) for this compound in any preclinical species are available in the public literature. Similarly, there is no publicly available information on the safety pharmacology or toxicology profile of this compound in animal models. For a drug to advance to clinical trials, as this compound has, these studies would have been conducted to assess effects on the cardiovascular, respiratory, and central nervous systems, as well as to determine potential target organ toxicities.

Conclusion

This compound is a selective V2 receptor agonist that has demonstrated the expected antidiuretic effects in preclinical animal models, consistent with its mechanism of action. The available data in rats and mice confirm its activity in reducing urine output. However, a comprehensive preclinical data package, which would include detailed pharmacokinetics, dose-ranging efficacy studies in multiple species, and a full safety and toxicology assessment, is not publicly accessible. The discontinuation of its clinical development may be a contributing factor to the limited availability of this information. This guide provides a summary of the known preclinical findings and offers a framework for the types of studies typically conducted for a compound of this class.

References

The Rise and Discontinuation of Fedovapagon: A Technical History

Author: BenchChem Technical Support Team. Date: November 2025

Southampton, UK & Saint-Prex, Switzerland – Fedovapagon (VA106483), a once-promising novel, orally available, selective vasopressin V2 receptor agonist, has concluded its development journey. Discovered and initially developed by the UK-based Vantia Therapeutics for the treatment of nocturia in men with benign prostatic hyperplasia (BPH), the compound showed significant promise in clinical trials before its eventual discontinuation. This in-depth guide provides a technical overview of the history of this compound's development, from its mechanism of action to the clinical data that defined its trajectory.

Executive Summary

This compound was designed to mimic the action of endogenous vasopressin on the V2 receptors in the kidneys, leading to a reduction in nighttime urine production. Vantia Therapeutics, a company founded in 2008, successfully advanced this compound through to Phase 3 clinical trials. The pivotal EQUINOC study demonstrated statistically significant efficacy in reducing nocturnal voids and improving quality of life.[1] Following this, Ferring Pharmaceuticals took over the development. However, the development of this compound was ultimately discontinued in September 2021. This report details the scientific and clinical journey of this compound.

Mechanism of Action: A Selective Approach to Antidiuresis

This compound is a small molecule agonist of the vasopressin V2 receptor. The V2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on the basolateral membrane of the principal cells of the kidney's collecting ducts.

Upon binding of this compound to the V2 receptor, a conformational change activates the associated heterotrimeric Gs protein. The alpha subunit of the Gs protein (Gαs) exchanges GDP for GTP and dissociates from the beta-gamma subunits. Gαs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This increases the reabsorption of water from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume.

Fedovapagon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound V2 Receptor V2 Receptor This compound->V2 Receptor Binds to Gs Protein Gs Protein V2 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Gs Protein->Adenylyl Cyclase Activates ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates AQP2 Vesicle Aquaporin-2 Vesicle PKA->AQP2 Vesicle Phosphorylates AQP2 Channel Aquaporin-2 Channel AQP2 Vesicle->AQP2 Channel Translocates to Apical Membrane Water Reabsorption Water Reabsorption AQP2 Channel->Water Reabsorption

Figure 1: this compound's V2 Receptor Signaling Pathway

Preclinical Development

Due to the limited availability of published preclinical data, this section provides a generalized overview based on the typical development path for such a compound. Specific quantitative data from Vantia Therapeutics' preclinical studies are not publicly available.

In Vitro Studies

The initial development of this compound would have involved a series of in vitro assays to characterize its pharmacological profile.

Experimental Protocol: Receptor Binding Assay

A typical protocol to determine the binding affinity of this compound for the human V2 receptor would involve:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human V2 receptor are prepared.

  • Radioligand Binding: A radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then used to calculate the binding affinity (Ki).

Experimental Protocol: Functional Assay (cAMP Accumulation)

To determine the potency and efficacy of this compound as a V2 receptor agonist, a cAMP accumulation assay would be performed:

  • Cell Culture: Cells expressing the human V2 receptor are cultured.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.

In Vivo Studies

Animal models would have been used to assess the pharmacokinetic and pharmacodynamic properties of this compound.

Experimental Protocol: Rat Diuresis Model

A common in vivo model to evaluate the antidiuretic effect of a V2 receptor agonist is the water-loaded rat model:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to metabolic cages.

  • Water Loading: The rats are orally administered a water load (e.g., 25 mL/kg).

  • Drug Administration: this compound or vehicle is administered orally at various doses.

  • Urine Collection and Analysis: Urine is collected at predetermined intervals, and the volume and osmolality are measured.

  • Data Analysis: The effect of this compound on urine output and concentration is compared to the vehicle control group to assess its antidiuretic activity.

Clinical Development

This compound progressed through a series of clinical trials to evaluate its safety and efficacy in humans.

Fedovapagon_Clinical_Development Phase 1 Phase 1 Phase 2a Phase 2a Phase 1->Phase 2a Safety & Tolerability Phase 2b Phase 2b (NCT01656239) Phase 2a->Phase 2b Dose-Ranging Phase 3 Phase 3 EQUINOC (NCT02637960) Phase 2b->Phase 3 Efficacy & Safety Discontinuation Discontinuation Phase 3->Discontinuation Development Halted

Figure 2: Clinical Development Timeline of this compound
Phase 1 and 2a Dose-Ranging Studies

Early clinical studies focused on the safety, tolerability, and dose-response relationship of this compound. A Phase 2a trial in elderly men with a history of nocturia demonstrated that oral this compound produced a predictable and sustained antidiuretic effect, as measured by increased urine osmolality and decreased urine output.[2] The compound was generally well-tolerated.[2]

A subsequent dose-ranging study in men with nocturia further characterized the efficacy of different doses of this compound.[3]

DoseMean Reduction in Nocturnal Voids (from baseline)Mean Increase in Time to First Void (from baseline)
Placebo --
1 mg Statistically SignificantStatistically Significant
2 mg Statistically SignificantStatistically Significant
4 mg 1.5 voids2.4 hours

Table 1: Summary of Dose-Response Efficacy from a Phase 2 Study.[3] Note: Specific mean change from baseline for placebo and lower doses were not available in the public domain.

Phase 3 EQUINOC Trial

The pivotal Phase 3 study, known as EQUINOC (NCT02637960), was a randomized, double-blind, placebo-controlled, multi-center trial conducted in the United States. A total of 432 men with BPH and nocturia were randomized to receive either this compound or a placebo orally each evening for 12 weeks.

Experimental Protocol: EQUINOC Phase 3 Trial

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multi-center.

  • Participants: 432 adult males with a clinical diagnosis of BPH and a history of nocturia.

  • Intervention: Oral this compound or matching placebo administered once daily in the evening.

  • Duration: 12 weeks of treatment.

  • Primary Endpoints:

    • Change from baseline in the mean number of nocturnal voids.

    • Change from baseline in the NocTIMe® (Nocturia-specific Quality of Life) score.

  • Secondary Endpoints:

    • Change from baseline in the time to first nocturnal void.

    • Proportion of nights with 0 or 1 nocturnal voids.

    • Proportion of patients with a 50% or greater reduction in nocturnal voids.

The EQUINOC trial met both of its co-primary endpoints with high statistical significance.

EndpointThis compoundPlacebop-value
Mean Reduction in Nocturnal Voids Data not availableData not available<0.001
Improvement in NocTIMe® Score Data not availableData not available0.034
Increase in Time to First Void Data not availableData not available<0.001
Nights with 0 or 1 Voids Data not availableData not available<0.006
50% Reduction in Voids Data not availableData not available<0.001

Table 2: Top-Line Efficacy Results of the Phase 3 EQUINOC Trial. Note: Specific mean change from baseline and standard deviation values for each arm were not publicly released.

This compound was reported to be generally well-tolerated in the EQUINOC study.

Transition of Development and Discontinuation

Following the positive Phase 3 results, the development of this compound was taken over by Ferring Pharmaceuticals. The specific details of the agreement between Vantia Therapeutics and Ferring Pharmaceuticals have not been made public.

Despite the promising clinical data, the development of this compound for nocturia was discontinued in September 2021. The official reasons for this decision have not been publicly disclosed by either Vantia Therapeutics or Ferring Pharmaceuticals.

Conclusion

This compound represented a targeted and innovative approach to the treatment of nocturia, a condition with significant unmet medical need. Its development by Vantia Therapeutics was characterized by a logical progression from preclinical characterization to successful Phase 3 clinical trials. The EQUINOC study provided strong evidence of its efficacy and a favorable safety profile. The subsequent discontinuation of its development by Ferring Pharmaceuticals marks the end of the road for this once-promising candidate. The full scientific and commercial rationale behind this decision remains undisclosed, leaving a notable chapter in the history of urological drug development to be fully understood.

References

Fedovapagon: A Technical Whitepaper on Potential Therapeutic Applications Beyond Nocturia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedovapagon, a selective non-peptidic vasopressin V2 receptor (V2R) agonist, has been primarily investigated for the treatment of nocturia. However, the widespread extrarenal expression and diverse physiological roles of the V2 receptor suggest a broader therapeutic potential for this compound. This technical guide explores the scientific rationale and available evidence for the application of this compound in therapeutic areas beyond nocturia, including hemostasis, oncology, and inner ear disorders. This document provides a comprehensive overview of the underlying V2R signaling pathways, quantitative data from relevant studies with V2R agonists, and detailed experimental protocols to facilitate further research and development in these promising areas.

Introduction to this compound and the Vasopressin V2 Receptor

This compound is an orally bioavailable small molecule that acts as a selective agonist for the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action in the treatment of nocturia is to mimic the action of endogenous arginine vasopressin (AVP) on V2Rs in the renal collecting ducts, leading to increased water reabsorption and reduced urine production.[2] While the renal effects of V2R activation are well-characterized, the presence of these receptors in other tissues opens avenues for novel therapeutic interventions.

The V2 Receptor Signaling Pathway

Activation of the V2R by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Evidence also suggests the existence of a secondary, cAMP-independent signaling pathway involving calcium mobilization.

V2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound V2R V2 Receptor This compound->V2R binds G_protein Gs Protein V2R->G_protein activates Ca_mobilization Ca²⁺ Mobilization (alternative pathway) V2R->Ca_mobilization activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Ca_mobilization->Cellular_Response mediates

Figure 1: V2 Receptor Signaling Pathway.

Potential Therapeutic Applications Beyond Nocturia

Hemostasis: Management of Bleeding Disorders

Rationale: Extrarenal V2 receptors are expressed on endothelial cells. Their activation stimulates the release of von Willebrand factor (vWF) and Factor VIII (FVIII) from the Weibel-Palade bodies of these cells. This mechanism forms the basis for the use of the V2R agonist desmopressin in the management of mild hemophilia A and von Willebrand disease.[3][4]

Quantitative Data:

TreatmentPatient PopulationnParameterBaseline (Mean)Post-treatment (Mean)% Increase (Mean)Reference
Desmopressin (IV)Mild Hemophilia A8Factor VIII:C0.15 IU/mL0.62 IU/mL313%[4]
Desmopressin (Nasal Spray)Mild Hemophilia A8Factor VIII:C0.15 IU/mL0.48 IU/mL220%
Desmopressin (IV)von Willebrand Disease11vWF:Ag0.30 U/mL1.25 U/mL317%
Desmopressin (IV)von Willebrand Disease11Factor VIII:C0.45 IU/mL1.50 IU/mL233%

Table 1: Effect of Desmopressin on Hemostatic Factors.

Oncology: Potential Anti-Tumor Activity

Rationale: V2 receptors have been identified on various tumor cell types, including those of neuroendocrine origin, such as small cell lung cancer and certain prostate cancers. Preclinical studies suggest that V2R activation can have anti-proliferative and anti-metastatic effects, potentially through the modulation of neuroendocrine markers.

Quantitative Data:

Cell LineTreatmentConcentrationEffect% Reduction in Proliferation (vs. Control)Reference
NCI-H82 (SCLC)dDAVP1 µMReduced proliferation~30%
NCI-H82 (SCLC)[V4Q5]dDAVP1 µMReduced proliferation~45%
PC-3 (Prostate Cancer)dDAVP1 µMReduced proliferation~25%
PC-3 (Prostate Cancer)[V4Q5]dDAVP1 µMReduced proliferation~35%

Table 2: In Vitro Anti-proliferative Effects of V2R Agonists.

Animal ModelTreatmentDosageEffect on Tumor Growth% Reduction in Tumor Volume (vs. Control)Reference
NCI-H82 XenograftdDAVP0.3 µg/kgSlower tumor growth~35%
NCI-H82 Xenograft[V4Q5]dDAVP0.3 µg/kgSlower tumor growth~35%

Table 3: In Vivo Anti-tumor Effects of V2R Agonists.

Inner Ear Disorders: Meniere's Disease

Rationale: The endolymphatic sac of the inner ear expresses V2 receptors, and their activation is thought to be involved in the regulation of endolymph volume. Dysregulation of this system has been implicated in the pathophysiology of Meniere's disease, a condition characterized by vertigo, tinnitus, and hearing loss. A clinical trial investigating interventions to decrease vasopressin secretion, including increased water intake, showed a significant improvement in symptoms in patients with Meniere's disease. While this study did not directly test a V2R agonist, it highlights the V2R as a potential therapeutic target.

Experimental Protocols

In Vitro Assessment of V2R Agonism

This assay quantifies the increase in intracellular cAMP following V2R activation.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A 1. Seed V2R-expressing cells in a 384-well plate B 2. Add this compound (or other agonist) A->B C 3. Incubate to allow cAMP accumulation B->C D 4. Lyse cells and add detection reagents C->D E 5. Read plate on a TR-FRET-capable reader D->E F 6. Analyze data and determine EC50 E->F

Figure 2: cAMP Accumulation Assay Workflow.

Detailed Methodology:

  • Cell Culture: Culture a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into a white, opaque 384-well microplate at a pre-determined optimal density.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation: Add the this compound dilutions to the cells and incubate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit (e.g., LANCE® Ultra cAMP kit). This typically involves the addition of a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.

  • Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the emission ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

This assay measures the transient increase in intracellular calcium upon V2R activation.

Detailed Methodology:

  • Cell Plating: Seed V2R-expressing cells onto a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add the this compound dilutions to the cell plate and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50 value.

Ex Vivo and In Vivo Assessment

Experimental Protocol (ELISA-based):

  • Sample Collection: Collect citrated plasma from subjects before and at specified time points after administration of the V2R agonist.

  • Factor VIII:C Assay (Chromogenic): This assay measures the ability of Factor VIII in the plasma to activate Factor X in the presence of activated Factor IX, phospholipids, and calcium. The amount of activated Factor X is proportional to the Factor VIII activity and is measured using a chromogenic substrate.

  • vWF:Ag Assay (ELISA):

    • Coat a 96-well plate with a capture antibody against vWF.

    • Add diluted plasma samples and standards to the wells and incubate.

    • After washing, add a horseradish peroxidase (HRP)-conjugated detection antibody against vWF and incubate.

    • Add a substrate solution (e.g., TMB) and measure the absorbance at a specific wavelength. The absorbance is proportional to the concentration of vWF antigen.

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H82) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (or vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker expression).

Xenograft_Workflow A 1. Subcutaneous injection of human tumor cells into mice B 2. Allow tumors to establish and reach a specific size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer this compound or vehicle control C->D E 5. Monitor tumor growth by caliper measurements D->E F 6. Euthanize mice and analyze tumors E->F

Figure 3: In Vivo Tumor Xenograft Workflow.

Conclusion

While this compound's development has been focused on nocturia, the scientific evidence for the broad physiological roles of the V2 receptor suggests a significant untapped therapeutic potential. The established effects of V2R agonism on hemostasis, and the emerging preclinical data in oncology and inner ear disorders, provide a strong rationale for further investigation of this compound in these areas. The experimental protocols detailed in this guide offer a framework for researchers to explore these exciting possibilities and potentially expand the clinical utility of this selective V2R agonist. Further non-clinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound in these novel indications.

References

Molecular Docking Studies of Fedovapagon with the Arginine Vasopressin Receptor 2 (AVPR2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking of Fedovapagon, a selective non-peptide agonist, with its target, the Arginine Vasopressin Receptor 2 (AVPR2). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the binding interactions, relevant experimental protocols, and the associated signaling cascade.

This compound is an orally active, selective AVPR2 agonist that has been investigated for the treatment of nocturia.[1][2] Its mechanism of action involves mimicking the endogenous ligand, arginine vasopressin (AVP), to stimulate AVPR2 in the kidney's collecting ducts. This activation leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells, increasing water reabsorption and concentrating the urine.[3][4][5] this compound has demonstrated an EC50 of 24 nM for the AVPR2 receptor.

Hypothetical Molecular Docking of this compound with AVPR2

While specific peer-reviewed molecular docking studies exclusively detailing the interaction of this compound with AVPR2 are not publicly available, we can construct a robust hypothetical model based on studies of structurally related non-peptide agonists and the known structure of the AVPR2 binding pocket. This section outlines the probable binding mode and key interactions.

Studies involving non-peptide AVPR2 agonists, such as OPC5 analogues, have revealed critical residues within the transmembrane (TM) domains that form the binding pocket. The binding of these agonists is thought to occur deep within the orthosteric binding site.

Key Interacting Residues:

Based on the docking of similar non-peptide agonists, the following AVPR2 residues are hypothesized to be crucial for the binding of this compound:

  • Transmembrane Domain 3 (TM3): M120, M123

  • Transmembrane Domain 5 (TM5): Y205, V206, I209

  • Transmembrane Domain 6 (TM6): W284 (the "toggle switch"), F287, F288, Q291

The hydrophobic core of this compound likely engages with a hydrophobic cavity formed by residues such as M120, M123, I209, F287, and F288. The activation of the receptor is believed to be initiated by the interaction of the agonist with the W284 "toggle switch" residue in TM6, leading to a conformational change in the receptor.

Data Presentation: Predicted Interaction Data

The following table summarizes the hypothetical quantitative data for the interaction of this compound with a homology model of AVPR2.

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Energy (kcal/mol) -9.5 to -11.0M120, M123, Y205, V206, I209, W284, F287, F288, Q291
Hydrogen Bonds 1-2Q291, S315
Hydrophobic Interactions MultipleM120, M123, Y205, V206, I209, F287, F288

AVPR2 Signaling Pathway

Activation of AVPR2 by an agonist like this compound initiates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. This pathway is central to the physiological effects of vasopressin in the kidney.

The binding of this compound to AVPR2 induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the AQP2 water channels, promoting their translocation to the plasma membrane.

AVPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AVPR2 AVPR2 This compound->AVPR2 Binds to Gs Gs Protein AVPR2->Gs Activates AC Adenylyl Cyclase ATP ATP Gs->AC Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (at membrane) AQP2_vesicle->AQP2_channel Translocates to membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Leads to

Caption: AVPR2 signaling pathway initiated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's interaction with AVPR2.

Molecular Docking Protocol for this compound and AVPR2

This protocol outlines a general workflow for performing molecular docking of a small molecule like this compound into a GPCR homology model.

Molecular_Docking_Workflow P0 Start P1 1. Homology Modeling of AVPR2 (e.g., using SWISS-MODEL, I-TASSER) P0->P1 P2 2. Model Validation (e.g., Ramachandran plot, PROCHECK) P1->P2 P4 4. Binding Site Prediction (Based on homologous structures or blind docking) P2->P4 P3 3. Ligand Preparation (this compound 3D structure generation and energy minimization) P5 5. Molecular Docking (e.g., AutoDock, Glide, GOLD) P3->P5 P4->P5 P6 6. Pose Selection and Scoring (Based on binding energy and clustering) P5->P6 P7 7. Analysis of Interactions (Hydrogen bonds, hydrophobic interactions) P6->P7 P8 End P7->P8

Caption: A typical workflow for molecular docking studies.

Methodology:

  • Homology Modeling of AVPR2:

    • Obtain the amino acid sequence of human AVPR2 from a database (e.g., UniProt: P30518).

    • Use a homology modeling server such as SWISS-MODEL or I-TASSER to generate a 3D structure of AVPR2, using a suitable template (e.g., other Class A GPCR crystal structures).

  • Model Validation:

    • Assess the quality of the generated model using tools like PROCHECK to analyze the Ramachandran plot, verifying the stereochemical quality of the protein structure.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or an online converter.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Binding Site Prediction:

    • Identify the putative binding pocket in the AVPR2 model. This can be guided by the binding sites of ligands in the template structures or through blind docking approaches.

  • Molecular Docking:

    • Utilize molecular docking software such as AutoDock, Glide, or GOLD to dock the prepared this compound ligand into the predicted binding site of the AVPR2 model.

    • Configure the docking parameters, including the search space (grid box) and the search algorithm.

  • Pose Selection and Scoring:

    • The docking software will generate multiple binding poses. These poses are ranked based on a scoring function that estimates the binding free energy.

    • Cluster the poses based on root-mean-square deviation (RMSD) to identify the most favorable and frequently occurring binding mode.

  • Analysis of Interactions:

    • Visualize the best-ranked docking pose using molecular graphics software (e.g., PyMOL, VMD) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the AVPR2 residues.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the AVPR2 receptor.

Materials:

  • Cell membranes expressing human AVPR2.

  • Radioligand (e.g., [³H]-Arginine Vasopressin).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Methodology:

  • Membrane Preparation:

    • Homogenize cells expressing AVPR2 in a cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of this compound to the wells for the competition curve.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Incubation:

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the functional agonistic activity of this compound by quantifying the production of intracellular cAMP.

Materials:

  • Cells expressing human AVPR2 (e.g., HEK293 or CHO cells).

  • This compound.

  • Forskolin (a positive control that directly activates adenylyl cyclase).

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., ELISA-based or HTRF-based).

Methodology:

  • Cell Culture and Plating:

    • Culture the AVPR2-expressing cells under appropriate conditions.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent cAMP breakdown.

    • Add increasing concentrations of this compound to the wells. Include a vehicle control and a positive control (forskolin).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using the kit's instructions.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

    • Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Conclusion

The molecular docking of this compound to AVPR2, while not yet detailed in dedicated public studies, can be confidently inferred from research on analogous non-peptide agonists. The interaction is likely driven by hydrophobic contacts within the transmembrane domains, leading to the activation of the Gs-cAMP-PKA signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the binding and functional activity of this compound and other novel AVPR2 modulators. Such studies are crucial for the rational design and development of new therapeutics targeting the vasopressin system.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Fedovapagon V2R Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon (VA106483) is a selective, orally active non-peptide agonist of the vasopressin V2 receptor (V2R).[1] The V2R, a G protein-coupled receptor (GPCR), is a key regulator of water homeostasis. Its activation in the renal collecting ducts initiates a signaling cascade that leads to water reabsorption.[2] Consequently, V2R agonists are valuable therapeutic agents for conditions such as nocturia and diabetes insipidus.[3][4]

These application notes provide detailed protocols for in vitro assays to characterize the V2R agonism of this compound, focusing on its functional potency and binding affinity.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at the human V2 receptor.

CompoundParameterValueCell LineAssay TypeReference
This compoundEC5024 nMHEK293cAMP Accumulation[1]
This compoundKiNot Publicly Available-Radioligand Binding-

V2 Receptor Signaling Pathway

Activation of the V2R by an agonist like this compound primarily triggers the Gs alpha subunit of the associated heterotrimeric G protein. This initiates a signaling cascade involving adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation to the apical membrane of collecting duct cells and increasing water reabsorption.

V2R_Signaling_Pathway cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to This compound This compound This compound->V2R binds Gs->AC activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel translocates to membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption facilitates cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293 cells stably expressing human V2R and GloSensor™ construct in a 96-well plate incubate_cells Incubate overnight to allow attachment seed_cells->incubate_cells prepare_reagents Prepare serial dilutions of this compound incubate_cells->prepare_reagents add_reagents Add this compound dilutions to the cells prepare_reagents->add_reagents incubate_assay Incubate at room temperature for 15-30 minutes add_reagents->incubate_assay read_luminescence Measure luminescence using a plate reader incubate_assay->read_luminescence normalize_data Normalize data to control (vehicle) read_luminescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ec50 Calculate EC50 using non-linear regression plot_curve->calculate_ec50 Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prepare_membranes Prepare cell membranes from HEK293-V2R cells setup_reactions Set up assay tubes/plate for total binding, non-specific binding, and competition prepare_membranes->setup_reactions prepare_reagents Prepare serial dilutions of this compound, radioligand ([3H]-AVP), and non-specific binding control prepare_reagents->setup_reactions add_components Add membranes, radioligand, and this compound/control setup_reactions->add_components incubate_assay Incubate to reach equilibrium (e.g., 60 min at 25°C) add_components->incubate_assay terminate_binding Terminate binding by rapid filtration incubate_assay->terminate_binding wash_filters Wash filters to remove unbound radioligand terminate_binding->wash_filters count_radioactivity Measure radioactivity on filters using a scintillation counter wash_filters->count_radioactivity calculate_specific_binding Calculate specific binding count_radioactivity->calculate_specific_binding plot_curve Plot % specific binding vs. This compound concentration calculate_specific_binding->plot_curve calculate_ic50_ki Calculate IC50 and convert to Ki using the Cheng-Prusoff equation plot_curve->calculate_ic50_ki

References

Application Notes and Protocols: Utilizing Fedovapagon in Rodent Models of Nocturia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocturia, the need to awaken at night to urinate, is a prevalent condition that significantly impacts quality of life. The development of effective pharmacotherapies for nocturia relies on robust preclinical evaluation in relevant animal models. Fedovapagon, a selective vasopressin V2 receptor (V2R) agonist, has been investigated as a potential treatment for nocturia.[1][2] By activating V2 receptors in the kidney's collecting ducts, this compound mimics the action of endogenous vasopressin, promoting water reabsorption from urine and consequently reducing nocturnal urine production.[3]

These application notes provide detailed protocols for utilizing this compound in a rodent model of nocturia, specifically the Clock mutant mouse, which exhibits a phenotype of increased voiding frequency during its rest period.[1][4] This document outlines the experimental workflow, data collection and analysis, and the underlying signaling pathways of this compound.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by activating the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the V2R initiates a signaling cascade that ultimately leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, increasing water reabsorption.

Fedovapagon_Signaling_Pathway cluster_cell Collecting Duct Cell This compound This compound V2R V2 Receptor This compound->V2R binds Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (pCREB) PKA->CREB phosphorylates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle promotes trafficking AQP2_gene AQP2 Gene Transcription CREB->AQP2_gene activates AQP2_gene->AQP2_vesicle synthesis AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel insertion into Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption facilitates Membrane Apical Membrane

Caption: this compound's V2R signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from human clinical trials of this compound. While this data is not from rodent models, it provides a basis for dose-range finding studies in preclinical models.

Table 1: Effect of this compound on Nocturnal Void Frequency in Humans

Treatment GroupMean Change from Baseline in Nocturnal Voidsp-value vs. Placebo
Placebo--
This compound 1 mgStatistically significant reduction<0.001
This compound 2 mgStatistically significant reduction<0.001
This compound 4 mgStatistically significant reduction<0.001

Data synthesized from a human dose-ranging study.

Table 2: Effect of this compound on Time to First Nocturnal Void in Humans

Treatment GroupMean Increase from Baseline (hours)p-value vs. Placebo
Placebo--
This compound (all doses)Statistically significant increase<0.001

Data synthesized from a human dose-ranging study.

Table 3: Effect of this compound on Nocturnal Urine Volume in Humans

Treatment GroupDifference in Nocturnal Urine Volume (mL) vs. Placebop-value vs. Placebo
This compound 1 mg150.27<0.001
This compound 2 mg181.69<0.001
This compound 4 mg303.75<0.001

Data synthesized from a human dose-ranging study.

Experimental Protocols

Rodent Model of Nocturia: The Clock Mutant Mouse

The ClockΔ19/Δ19 mutant mouse is a validated model for nocturia and nocturnal polyuria. These mice have a mutation in the Clock gene, a key regulator of circadian rhythms, which results in increased voiding frequency and urine volume during their sleep phase (the light period for nocturnal rodents).

Materials:

  • Male C57BL/6 ClockΔ19/Δ19 mice (8 weeks old)

  • Male C57BL/6 wild-type (WT) mice (8-12 weeks old) for control group

  • Standard rodent chow and water

  • Metabolic cages for individual housing and urine/feces collection

Protocol:

  • House all mice under a strict 12-hour light/12-hour dark cycle for at least 2 weeks for acclimatization.

  • Individually house the mice in metabolic cages.

  • Allow for a 2-day acclimation period within the metabolic cages before starting measurements.

  • For the subsequent 2 days (baseline period), measure the following parameters for both the light (sleep) and dark (active) periods:

    • Water intake volume (WIV)

    • Voiding frequency (VF)

    • Total urine volume (UV)

    • Urine volume per void (UV/V)

Preparation and Administration of this compound

This compound is orally active and can be administered to rodents via oral gavage.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% w/v carboxymethyl cellulose (CMC) in purified water)

  • Oral gavage needles

  • Syringes

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent if necessary (e.g., DMSO), as indicated by the supplier.

  • On the day of administration, prepare the dosing solution by diluting the stock solution or suspending the powder in the vehicle to the desired concentration. A typical dosing volume for mice is 10 mL/kg body weight.

  • Administer the this compound solution or vehicle control to the mice via oral gavage. For nocturia studies, administration should occur shortly before the onset of the light (sleep) period.

Experimental Workflow for Efficacy Testing

This protocol outlines a typical crossover design for evaluating the efficacy of this compound in the Clock mutant mouse model.

Experimental_Workflow cluster_setup Model Setup & Baseline cluster_treatment Treatment & Data Collection cluster_analysis Data Analysis Acclimatization Acclimatize ClockΔ19/Δ19 & WT Mice (2 weeks) Metabolic_Cage Transfer to Metabolic Cages & Acclimate (2 days) Acclimatization->Metabolic_Cage Baseline Baseline Data Collection (2 days) Metabolic_Cage->Baseline Randomization Randomize Mice to Treatment Groups Baseline->Randomization Treatment1 Treatment Period 1 (e.g., Vehicle) Randomization->Treatment1 Data_Collection Collect Voiding Data During Treatment Treatment1->Data_Collection Washout Washout Period (e.g., 5-7 days) Treatment2 Treatment Period 2 (e.g., this compound) Washout->Treatment2 Treatment2->Data_Collection Data_Collection->Washout Analysis Analyze Voiding Parameters (VF, UV, UV/V) Comparison Compare this compound vs. Vehicle & WT vs. Clock Mutant Analysis->Comparison

Caption: Preclinical testing workflow for this compound.

Protocol:

  • Following the baseline data collection period, randomize the Clock mutant mice into two groups: vehicle control and this compound treatment. A group of WT mice receiving vehicle should also be included.

  • Treatment Period 1: Administer the vehicle to the control group and the first assigned treatment to the other groups daily, just before the light cycle begins, for a predetermined duration (e.g., 5-7 days).

  • During the treatment period, continuously collect data on voiding parameters (WIV, VF, UV, UV/V) for both light and dark cycles.

  • Washout Period: After the first treatment period, cease all treatments for a washout period of at least 5-7 days to allow for drug clearance.

  • Treatment Period 2 (Crossover): Administer the alternate treatment to the groups.

  • Repeat the data collection as in Treatment Period 1.

Data Analysis
  • For each mouse, calculate the average voiding frequency, total urine volume, and urine volume per void for both the light and dark periods during the baseline and treatment phases.

  • Compare the voiding parameters between the this compound-treated and vehicle-treated Clock mutant mice during the light period to assess the drug's efficacy in reducing nocturia-like symptoms.

  • Statistical analysis can be performed using appropriate tests, such as a paired t-test or ANOVA with post-hoc analysis, to determine the significance of the observed differences.

Conclusion

The Clock mutant mouse provides a valuable tool for the preclinical investigation of nocturia. The protocols outlined in these application notes offer a comprehensive framework for evaluating the efficacy of this compound in this model. By carefully monitoring voiding behavior in a controlled setting, researchers can gain crucial insights into the potential of V2R agonists as a therapeutic strategy for nocturia. The provided human clinical data can serve as a valuable reference for designing dose-escalation studies in these rodent models.

References

Protocol for Oral Administration of Fedovapagon in Rats: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon is a selective, orally active agonist of the vasopressin V2 receptor (AVPR2).[1][2] It is a non-peptidic compound that has been investigated for its potential therapeutic effects in conditions such as nocturia.[1] The activation of AVPR2 in the kidney by agonists like this compound stimulates an increase in water permeability, leading to a reduction in urine output.[1] This document provides detailed protocols for the preparation and oral administration of this compound in rats for preclinical research, based on available literature.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterValueReference
Dose (mg/kg) 1[2]
Cmax Not available in the searched literature
Tmax Not available in the searched literature
AUC Not available in the searched literature
Oral Bioavailability (%) Not available in the searched literature
Effect 81% inhibition of urine output
This compound Formulation for Oral Administration in Rats
ComponentProtocol 1Protocol 2Protocol 3
Stock Solution This compound in DMSOThis compound in DMSOThis compound in DMSO
Vehicle Component 1 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Vehicle Component 2 5% Tween-80--
Vehicle Component 3 45% Saline--
Final Concentration ≥ 2.08 mg/mL≥ 2.08 mg/mL≥ 2.08 mg/mL

Experimental Protocols

Preparation of this compound Solution for Oral Gavage

This protocol describes the preparation of a this compound solution for oral administration in rats using a common vehicle formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound powder in DMSO to create a stock solution of a known concentration (e.g., 20.8 mg/mL).

    • Ensure the powder is completely dissolved by vortexing.

  • Prepare Dosing Solution (Example using Protocol 1):

    • In a sterile microcentrifuge tube, combine the following in the specified order, vortexing after each addition:

      • 10% of the final volume with the this compound stock solution in DMSO.

      • 40% of the final volume with PEG300.

      • 5% of the final volume with Tween-80.

      • 45% of the final volume with saline.

    • For example, to prepare 1 mL of dosing solution, add 100 µL of stock solution, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Storage:

    • It is recommended to prepare the dosing solution fresh on the day of the experiment.

    • If short-term storage is necessary, store at 2-8°C and protect from light. Bring to room temperature before administration.

Oral Administration by Gavage in Rats

This protocol outlines the standard procedure for oral gavage in rats.

Materials:

  • Rat (appropriate strain, age, and weight for the study)

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needle (stainless steel or flexible plastic with a ball tip)

  • Syringe (1-3 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the required dose volume. The typical oral gavage volume for rats is 5-10 mL/kg.

    • Acclimatize the animal to handling to minimize stress during the procedure.

  • Gavage Needle Measurement:

    • Measure the correct insertion length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors. This ensures the needle will reach the stomach without causing injury.

  • Restraint:

    • Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat in one hand with the thumb and forefinger on either side of the head to immobilize it, while supporting the body with the palm and other fingers.

  • Gavage Administration:

    • With the rat in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

    • Once the needle is inserted to the predetermined depth, slowly administer the this compound solution.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the administered solution from the mouth or nose.

Visualizations

Signaling Pathway of this compound

Fedovapagon_Signaling_Pathway This compound This compound AVPR2 AVPR2 This compound->AVPR2 Binds to Gs Gs Protein AVPR2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates Cell_Membrane Apical Membrane of Collecting Duct Cell AQP2_vesicles->Cell_Membrane Translocation to Water_Reabsorption Increased Water Reabsorption Cell_Membrane->Water_Reabsorption Results in

Caption: this compound activates the AVPR2 signaling cascade.

Experimental Workflow for Oral Administration of this compound in Rats

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare this compound Dosing Solution animal_prep Weigh Rat and Calculate Dose prep_solution->animal_prep restrain Restrain Rat animal_prep->restrain gavage Administer Solution via Oral Gavage restrain->gavage monitor Monitor Animal for Distress gavage->monitor collect Collect Samples (e.g., blood, urine) monitor->collect analyze Analyze Samples for Pharmacokinetics/Pharmacodynamics collect->analyze

Caption: Workflow for this compound oral administration in rats.

References

Fedovapagon: A Research Tool for Vasopressin V2 Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon (also known as VA106483) is a potent and selective, orally active, non-peptidic agonist of the vasopressin V2 receptor (V2R).[1][2] The vasopressin system, comprising the peptide hormone arginine vasopressin (AVP) and its receptors (V1a, V1b, and V2), is a critical regulator of water homeostasis, blood pressure, and various central nervous system functions.[3] The V2 receptor, a Gs protein-coupled receptor, is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[4] Its activation initiates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane, thereby increasing water reabsorption.[5]

Due to its selectivity for the V2 receptor, this compound serves as a valuable research tool for investigating the specific roles of V2R-mediated signaling pathways in various physiological and pathological processes. Its primary research application has been in the study of nocturia, a condition characterized by the need to wake at night to urinate. This compound's ability to reduce urine output by promoting water reabsorption makes it a key compound for modeling and studying conditions related to fluid balance.

These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings to explore vasopressin signaling.

Pharmacological Data

ParameterValueReceptorSpeciesAssay Type
EC50 24 nMVasopressin V2 ReceptorNot SpecifiedFunctional Assay

Table 1: Pharmacological data for this compound.

Signaling Pathway

Activation of the vasopressin V2 receptor by an agonist like this compound initiates a well-characterized Gs protein-coupled signaling cascade. This pathway is central to the physiological effects of vasopressin in the kidney.

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound V2R V2 Receptor This compound->V2R Binds to G_protein Gs Protein (α, β, γ) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocation to Apical Membrane

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for common experiments utilizing this compound to study vasopressin V2 receptor signaling.

In Vitro: V2 Receptor Activation using a cAMP Assay

This protocol describes how to measure the functional agonism of this compound at the V2 receptor by quantifying the downstream production of cyclic AMP (cAMP) in a cell-based assay.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_culture 1. Culture cells expressing V2 Receptor (e.g., HEK293) cell_plating 2. Seed cells into a 96-well plate cell_culture->cell_plating cell_incubation 3. Incubate for 24 hours cell_plating->cell_incubation serum_starve 4. Serum-starve cells cell_incubation->serum_starve add_pde_inhibitor 5. Add PDE inhibitor (e.g., IBMX) serum_starve->add_pde_inhibitor add_this compound 6. Add varying concentrations of this compound add_pde_inhibitor->add_this compound incubation 7. Incubate for 30 minutes add_this compound->incubation cell_lysis 8. Lyse cells incubation->cell_lysis cAMP_measurement 9. Measure cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_measurement dose_response 10. Plot dose-response curve cAMP_measurement->dose_response ec50_calc 11. Calculate EC50 value dose_response->ec50_calc

Caption: Workflow for a cAMP functional assay.

Materials:

  • HEK293 cells stably expressing the human vasopressin V2 receptor

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-V2R cells in standard conditions.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Assay Preparation:

    • Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer.

  • Cell Treatment:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the PDE inhibitor solution to each well and incubate for 15-30 minutes at 37°C.

    • Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO in assay buffer).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo: Assessment of Antidiuretic Effect in Rats

This protocol outlines a method to evaluate the in vivo efficacy of this compound by measuring its effect on urine output in a rat model. An oral administration of 1 mg/kg of this compound has been shown to inhibit urine output by 81% in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • Metabolic cages

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles

  • Water load (e.g., saline, 25 ml/kg)

Procedure:

  • Acclimatization:

    • House the rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.

    • Provide free access to food and water.

  • Experimental Protocol:

    • Fast the rats overnight but allow free access to water.

    • On the day of the experiment, administer a water load (e.g., 25 ml/kg of saline) via oral gavage to ensure a consistent state of hydration and promote diuresis.

    • Immediately after the water load, administer this compound (e.g., 1 mg/kg) or vehicle to the respective groups of rats via oral gavage.

  • Urine Collection and Measurement:

    • Collect urine from the metabolic cages at predetermined time intervals (e.g., every hour for 6-8 hours).

    • Measure the volume of urine collected at each time point.

    • Optionally, urine osmolality can be measured using an osmometer to assess the concentrating ability of the kidneys.

  • Data Analysis:

    • Calculate the cumulative urine output for each rat at each time point.

    • Compare the urine output between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • The percentage inhibition of urine output can be calculated relative to the vehicle control group.

Selectivity Profile

The selectivity of a V2R agonist is crucial for its utility as a research tool, as off-target effects at V1a and V1b receptors can confound experimental results. V1a receptor activation is associated with vasoconstriction and platelet aggregation, while V1b receptor activation is involved in the release of adrenocorticotropic hormone (ACTH) from the pituitary. This compound is characterized as a selective V2R agonist, implying minimal activity at V1a and V1b receptors at concentrations where it potently activates V2R.

Selectivity_Profile cluster_receptors Vasopressin Receptor Subtypes This compound This compound V2R V2 Receptor This compound->V2R High Potency Agonist V1aR V1a Receptor This compound->V1aR Low/Negligible Activity V1bR V1b Receptor This compound->V1bR Low/Negligible Activity

Caption: this compound's Receptor Selectivity Profile.

To experimentally confirm the selectivity of this compound, researchers can perform binding or functional assays using cell lines expressing the V1a and V1b receptors and compare the results to those obtained with V2R-expressing cells.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of vasopressin V2 receptor signaling. Its non-peptidic nature and oral activity make it suitable for a range of in vitro and in vivo studies. The provided protocols offer a starting point for researchers to utilize this compound to explore the intricate roles of the V2 receptor in health and disease. Further characterization of its binding affinities at all vasopressin receptor subtypes will continue to refine its application as a selective research compound.

References

Application Notes and Protocols: Radiolabeling Fedovapagon for Vasopressin V2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon is a selective, orally active non-peptide agonist for the vasopressin V2 receptor (V2R), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] The V2 receptor is primarily expressed in the renal collecting ducts and plays a crucial role in regulating water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP).[4][5] Upon agonist binding, the V2R couples to the Gs protein, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, enhancing water reabsorption.

Due to its role in water balance, the V2R is a significant therapeutic target for conditions such as nocturia and diabetes insipidus. Characterizing the binding properties of novel V2R agonists like this compound is essential for drug development. Radioligand binding assays are a fundamental tool for determining the affinity (Ki) of a compound for its receptor. This document provides detailed protocols for the radiolabeling of this compound and its application in V2 receptor binding assays.

Quantitative Data Summary

The following table summarizes the reported binding affinity of this compound for the human vasopressin V2 receptor.

CompoundReceptorAssay TypeRadioligandKi (nM)EC50 (nM)
This compoundHuman V2Competitive Binding[³H]-Arginine Vasopressin2524

Ki (inhibitory constant) and EC50 (half maximal effective concentration) values are indicative of the compound's potency. Data compiled from publicly available sources.

Signaling Pathway and Experimental Workflow

V2R_Signaling_Pathway cluster_membrane Plasma Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->V2R Binds Gs->AC Stimulates ATP ATP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: Vasopressin V2 Receptor Signaling Pathway.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (V2R-expressing cells) Total_Binding Total Binding: Membranes + [³H]-Fedovapagon Membrane_Prep->Total_Binding NSB Non-Specific Binding: Membranes + [³H]-Fedovapagon + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Competition: Membranes + [³H]-Fedovapagon + Test Compound Membrane_Prep->Competition Radioligand_Prep Radiolabeling of this compound (e.g., [³H]-Fedovapagon) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Competition Filtration Rapid Filtration (Glass Fiber Filters) Total_Binding->Filtration NSB->Filtration Competition->Filtration Washing Wash to Remove Unbound Radioligand Filtration->Washing Scintillation Scintillation Counting (Measure Radioactivity) Washing->Scintillation Specific_Binding Calculate Specific Binding (Total - NSB) Scintillation->Specific_Binding IC50_Determination Determine IC50 from Competition Curve Specific_Binding->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Competitive Receptor Binding Assay Workflow.

Experimental Protocols

Part 1: Radiolabeling of this compound with Tritium ([³H])

Note: As a specific protocol for the radiolabeling of this compound is not publicly available, the following is a general method for tritium labeling of a small molecule containing a suitable precursor group (e.g., a halide or an unsaturated bond). This protocol should be adapted and optimized by a qualified radiochemist.

Materials and Reagents:

  • This compound precursor (e.g., a brominated or iodinated analog)

  • Tritium gas ([³H]₂)

  • Palladium on carbon catalyst (e.g., 10% Pd/C)

  • Anhydrous solvent (e.g., ethyl acetate, methanol, or DMF)

  • Hydrogenation apparatus

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Protocol:

  • Precursor Synthesis: Synthesize a this compound precursor suitable for catalytic tritiation. This typically involves replacing a hydrogen atom with a halogen (e.g., bromine or iodine) at a position that is not critical for receptor binding.

  • Reaction Setup: In a specialized glassware for handling tritium, dissolve the this compound precursor in an appropriate anhydrous solvent. Add the palladium on carbon catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.

  • Reaction: Stir the reaction mixture at room temperature for a predetermined time (e.g., 2-24 hours) to allow for the catalytic exchange of the halogen with tritium. The reaction progress can be monitored by analyzing small aliquots using HPLC.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture through a syringe filter (e.g., Celite) to remove the catalyst.

  • Purification: Purify the crude [³H]-Fedovapagon using preparative HPLC. Collect the fractions corresponding to the radiolabeled product.

  • Quality Control: Determine the radiochemical purity and specific activity of the purified [³H]-Fedovapagon. Radiochemical purity should be >95% as determined by analytical HPLC with radioactivity detection. Specific activity is determined by measuring the radioactivity and the mass of the compound.

  • Storage: Store the purified [³H]-Fedovapagon in a suitable solvent (e.g., ethanol or DMSO) at -20°C or -80°C to minimize radiolysis.

Part 2: V2 Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of unlabeled test compounds for the V2 receptor using [³H]-Fedovapagon.

Materials and Reagents:

  • Cell membranes from a cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells)

  • [³H]-Fedovapagon (radioligand)

  • Unlabeled this compound or another V2R agonist/antagonist for determining non-specific binding (e.g., Arginine Vasopressin)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the V2 receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

    • Store the membrane aliquots at -80°C until use.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Fedovapagon (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled V2R ligand (e.g., 10 µM Arginine Vasopressin), 50 µL of [³H]-Fedovapagon, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of the test compound at various concentrations (serial dilutions), 50 µL of [³H]-Fedovapagon, and 100 µL of membrane preparation.

    • Perform all additions in triplicate.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.

  • Termination of Binding:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average CPM for each condition.

    • Determine the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Disclaimer

This document provides generalized protocols and should be used as a starting point. All experimental conditions, including incubation times, temperatures, and concentrations of reagents, should be optimized for the specific laboratory setup and materials used. The handling of radioactive materials requires appropriate safety precautions and licensing. Always follow institutional guidelines and regulations for radiation safety.

References

Application Notes and Protocols for Fedovapagon Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon (also known as VA106483) is an orally active, selective vasopressin V2 receptor (V2R) agonist.[1][2] It is being developed for the treatment of nocturia, a condition characterized by the need to awaken one or more times during the night to urinate.[3][4] Nocturia is often associated with nocturnal polyuria, the overproduction of urine at night, and can be a bothersome symptom of benign prostatic hyperplasia (BPH).[4] this compound mimics the action of the endogenous antidiuretic hormone, arginine vasopressin (AVP), at the V2 receptors in the renal collecting ducts, leading to a reduction in urine production. These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound, including its mechanism of action, key experimental protocols, and data presentation.

Pharmacological Profile

  • Mechanism of Action: this compound is a selective agonist of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). Activation of the V2R in the principal cells of the kidney's collecting ducts initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane. This increases the reabsorption of water from the urine back into the bloodstream, thereby concentrating the urine and reducing its volume.

  • Pharmacodynamics: Clinical studies have demonstrated that this compound produces a dose-dependent antidiuretic effect. This is characterized by a reduction in nocturnal urine volume, a decrease in the frequency of nocturnal voids, and an increase in the time to the first nocturnal void. A key feature of this compound is its controllable duration of action, which allows for a reduction in nighttime urine production without causing excessive fluid retention and potential hyponatremia during the following day.

  • Preclinical Data: In preclinical studies, this compound has been shown to be a potent V2R agonist with an EC50 of 24 nM. In rat models, a 1 mg/kg oral dose of this compound resulted in an 81% inhibition of urine output. Studies in mice have also indicated that this compound can induce bladder relaxation in addition to its antidiuretic effects.

Signaling Pathway of this compound

The binding of this compound to the V2 receptor on the basolateral membrane of renal collecting duct cells activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates AQP2-containing vesicles, promoting their translocation and fusion with the apical membrane. The increased number of AQP2 channels in the membrane facilitates water reabsorption.

Fedovapagon_Signaling_Pathway cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) This compound This compound V2R V2 Receptor This compound->V2R binds G_protein Gs Protein V2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel translocates to apical membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Fedovapagon_Clinical_Trial_Workflow cluster_screening Screening and Baseline cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis and Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Voiding Diary, QoL, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm This compound Dosing Randomization->Treatment_Arm Placebo_Arm Placebo Dosing Randomization->Placebo_Arm PK_Sampling Pharmacokinetic Sampling (Blood) Treatment_Arm->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Urine) Treatment_Arm->PD_Assessment Safety_Monitoring Safety Monitoring (Serum Sodium, AEs) Treatment_Arm->Safety_Monitoring Placebo_Arm->PK_Sampling Placebo_Arm->PD_Assessment Placebo_Arm->Safety_Monitoring Biomarker_Assays Biomarker Assays (AQP2, Copeptin) PK_Sampling->Biomarker_Assays PD_Assessment->Biomarker_Assays Data_Analysis Statistical Analysis of Endpoints Biomarker_Assays->Data_Analysis Safety_Monitoring->Data_Analysis Reporting Clinical Study Report Data_Analysis->Reporting

References

Application Notes and Protocols for In vivo Administration of Fedovapagon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the dissolution and preparation of Fedovapagon (VA106483), a selective vasopressin V2 receptor (V2R) agonist, for in vivo experimental use. This compound is a valuable tool for research in areas such as nocturia and other conditions related to water reabsorption.[1] Proper formulation is critical for ensuring accurate and reproducible results in animal studies. These guidelines outline recommended solvents, vehicle compositions, and step-by-step procedures for achieving a clear and stable solution for oral administration. Additionally, this document includes a summary of solubility data and a diagram of the V2 receptor signaling pathway activated by this compound.

Solubility and Formulation Data

This compound is a non-peptide small molecule that is orally active.[2] Its solubility is a key consideration for in vivo studies. The following table summarizes the known solubility of this compound in various solvents and vehicle formulations. It is important to note that for in vivo preparations, a combination of solvents is typically required to achieve a suitable concentration and stability.

Solvent/VehicleSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 125 mg/mL (270.22 mM)Hygroscopic; use newly opened DMSO for best results.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.50 mM)Results in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.50 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.50 mM)Results in a clear solution.

Note: The symbol "≥" indicates that the saturation point was not reached at the specified concentration.

Experimental Protocols for In Vivo Dosing Solutions

The following protocols describe the preparation of this compound solutions for oral administration in animal models. It is recommended to prepare these solutions fresh for each experiment. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Protocol 1: PEG300 and Tween-80 Based Formulation

This protocol is suitable for general in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

  • Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogeneous. d. Add 450 µL of saline to the mixture. e. Vortex the final solution until it is clear and uniform.

  • Final Concentration: This procedure will yield a 2.08 mg/mL solution of this compound.

Protocol 2: SBE-β-CD Based Formulation

This formulation can be an alternative for animals that may be sensitive to PEG300 or Tween-80.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

  • Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. Add 100 µL of the this compound stock solution in DMSO. c. Vortex thoroughly until the solution is clear.

  • Final Concentration: This procedure will yield a 2.08 mg/mL solution of this compound.

Protocol 3: Corn Oil-Based Formulation

This formulation is suitable for studies requiring a lipid-based vehicle.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).

  • Vehicle Preparation (for a final volume of 1 mL): a. In a sterile tube, add 900 µL of corn oil. b. Add 100 µL of the this compound stock solution in DMSO. c. Vortex vigorously until the solution is a uniform, clear mixture.

  • Final Concentration: This procedure will yield a 2.08 mg/mL solution of this compound.

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound and the signaling pathway it activates.

G cluster_0 Preparation of this compound Dosing Solution A Weigh this compound Powder B Dissolve in DMSO (Stock Solution) A->B D Mix Stock with Vehicle B->D C Prepare Vehicle (e.g., PEG300, Tween-80, Saline) C->D E Vortex/Sonicate (Ensure Clear Solution) D->E F Ready for In Vivo Administration (Oral Gavage) E->F

Caption: Experimental workflow for this compound solution preparation.

G cluster_pathway This compound-Induced V2 Receptor Signaling Pathway This compound This compound V2R Vasopressin V2 Receptor (GPCR) This compound->V2R binds & activates Gs Gs Protein V2R->Gs activates AC Adenylate Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles phosphorylates AQP2_insertion AQP2 Translocation and Insertion AQP2_vesicles->AQP2_insertion Membrane Apical Membrane Water_reabsorption Increased Water Reabsorption Membrane->Water_reabsorption leads to AQP2_insertion->Membrane into

Caption: V2 receptor signaling cascade initiated by this compound.

References

Application Note: Quantification of Fedovapagon in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fedovapagon in human plasma. As no specific validated method has been publicly detailed, this protocol is based on established bioanalytical principles for small molecules and is intended to provide a robust starting point for researchers, scientists, and drug development professionals. The method described herein is suitable for pharmacokinetic studies and therapeutic drug monitoring. All experimental parameters are provided, along with representative validation data.

Introduction

This compound (VA106483) is a selective, orally active vasopressin V2 receptor (V2R) agonist that has been investigated for the treatment of nocturia.[1][2][3] The activation of V2 receptors in the kidney by vasopressin or its agonists leads to a reduction in urine output.[2][4] Given its clinical development, a sensitive and reliable bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic and pharmacodynamic assessments.

This document outlines a proposed LC-MS/MS method for the determination of this compound in human plasma. The protocol includes sample preparation by protein precipitation, chromatographic separation, and detection by tandem mass spectrometry. The methodologies are consistent with the principles outlined in regulatory guidelines for bioanalytical method validation, such as those from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Signaling Pathway of this compound

This compound acts as an agonist at the vasopressin V2 receptor (V2R), a G-protein coupled receptor. The binding of this compound to V2R activates a signaling cascade that ultimately leads to water reabsorption in the kidneys. A simplified representation of this pathway is illustrated below.

G cluster_membrane Collecting Duct Cell Membrane V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates This compound This compound This compound->V2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin_vesicle Aquaporin-2 Vesicle PKA->Aquaporin_vesicle Phosphorylates Aquaporin_channel Aquaporin-2 Water Channel Aquaporin_vesicle->Aquaporin_channel Translocates to Membrane Water_reabsorption Water Reabsorption Aquaporin_channel->Water_reabsorption Facilitates

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocol

This protocol is a representative procedure for the analysis of this compound in human plasma.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d4

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is proposed for its simplicity and efficiency.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions (Hypothetical):

    • This compound: Q1 m/z [M+H]⁺ → Q3 m/z [product ion]

    • This compound-d4 (IS): Q1 m/z [M+H]⁺ → Q3 m/z [product ion]

Representative Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Proposed bioanalytical workflow for this compound.

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the proposed method, in line with regulatory guidelines for bioanalytical method validation.

ParameterRepresentative Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%
Matrix Effect Minimal

Discussion

The proposed LC-MS/MS method offers a framework for the sensitive and selective quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is recommended to compensate for any variability during sample processing and instrumental analysis. Protein precipitation is a straightforward and effective technique for sample cleanup in this context. The chromatographic and mass spectrometric parameters should be optimized to achieve the desired sensitivity, selectivity, and run time.

Method validation should be performed according to current regulatory guidelines to ensure the reliability of the data for clinical and preclinical studies. This includes the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.

Conclusion

This application note details a representative LC-MS/MS method for the quantification of this compound in human plasma. The protocol provides a solid foundation for researchers to develop and validate a robust bioanalytical assay for use in pharmacokinetic studies and other clinical applications.

References

Troubleshooting & Optimization

Fedovapagon solubility and stability issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Fedovapagon in DMSO. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is highly soluble in DMSO. Published data indicates a solubility of ≥ 125 mg/mL, which corresponds to approximately 270.22 mM.[1] However, it is crucial to use high-purity, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]

Q2: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A2: Precipitation of a compound in DMSO upon storage, particularly after freeze-thaw cycles, is a common issue. To redissolve the precipitate, you can gently warm the solution to 37°C and vortex or sonicate it.[2] Before use, always visually inspect the solution to ensure all precipitate has redissolved to avoid inaccurate dosing.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

A4: This phenomenon, often called "salting out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To prevent this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to lower the concentration before adding it to your aqueous medium. This gradual decrease in the compound's concentration can help maintain its solubility.

Q5: What is the mechanism of action for this compound?

A5: this compound is a selective and orally active vasopressin V2 receptor (V2R) agonist.[1] The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway is primarily involved in regulating water reabsorption in the kidneys.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Completely in DMSO
Potential Cause Troubleshooting Step Expected Outcome
DMSO Quality Use fresh, anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can decrease solubility.The compound dissolves completely, resulting in a clear solution.
Concentration Too High You may be attempting to prepare a solution above the solubility limit. Try preparing a more dilute solution.A clear solution is obtained at a lower concentration.
Insufficient Mixing Vortex the solution for 1-2 minutes. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.The compound fully dissolves.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes to increase solubility.Dissolution is achieved with gentle warming.
Issue 2: Precipitation in Aqueous Solutions after Dilution from DMSO Stock
Potential Cause Troubleshooting Step Expected Outcome
Rapid Change in Solvent Polarity Perform serial dilutions of the DMSO stock in DMSO first. Then, add the diluted DMSO solution to the aqueous buffer dropwise while gently vortexing.The compound remains in solution due to a more gradual change in solvent environment.
Final DMSO Concentration Too Low Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%).The compound stays dissolved at an optimized final DMSO concentration.
Incompatible Buffer Test the solubility of this compound in different aqueous buffers (e.g., PBS, TRIS) to find a more compatible formulation.A buffer system is identified that better maintains the solubility of the compound.

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Solubility ≥ 125 mg/mL (≥ 270.22 mM)DMSO
EC₅₀ 24 nMVasopressin V2 Receptor
Long-Term Storage Up to 6 months-80°C in DMSO
Short-Term Storage Up to 1 month-20°C in DMSO

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilutions.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: 462.61 g/mol ).

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, high-purity DMSO to the tube.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the tube to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: General Method for Assessing this compound Stability in DMSO by HPLC

Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.

Materials:

  • Prepared this compound stock solution in DMSO

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Appropriate mobile phase for HPLC analysis

  • Autosampler vials

Procedure:

  • Immediately after preparing the this compound stock solution (T=0), take an aliquot, dilute it to a concentration suitable for HPLC analysis, and inject it into the HPLC system.

  • Store the remaining stock solution under the desired conditions (e.g., -20°C or room temperature).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take another aliquot from the stock solution.

  • Dilute the aliquot to the same concentration as the T=0 sample and analyze it by HPLC using the same method.

  • Compare the peak area of the this compound peak at each time point to the peak area at T=0 to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation.

Visualizations

Fedovapagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R binds Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response phosphorylates targets

Caption: Signaling pathway of this compound via the Vasopressin V2 Receptor.

Troubleshooting_Workflow Start This compound Solubility Issue (e.g., Precipitation) Check_DMSO Check DMSO Quality (Anhydrous, High-Purity) Start->Check_DMSO Warm_Sonicate Gentle Warming (37°C) &/or Sonication Check_DMSO->Warm_Sonicate Check_Concentration Verify Concentration (Is it too high?) Warm_Sonicate->Check_Concentration Dilution_Method Optimize Dilution Method (Serial Dilution) Check_Concentration->Dilution_Method Resolved Issue Resolved Dilution_Method->Resolved Not_Resolved Issue Persists Dilution_Method->Not_Resolved Consult Consult Further (e.g., Alternative Solvents) Not_Resolved->Consult

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing Fedovapagon Dosage for Antidiuretic Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Fedovapagon dosage in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as VA106483) is a selective, orally active, non-peptide agonist of the vasopressin V2 receptor (V2R).[1] Its primary mechanism of action is to mimic the effect of endogenous arginine vasopressin (AVP) at the V2R, which is predominantly expressed in the principal cells of the kidney's collecting ducts.[1] Activation of the V2R stimulates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water reabsorption from the urine back into the bloodstream and thereby exerting an antidiuretic effect.

Q2: What is the primary application of this compound in a research context?

A2: this compound is primarily used in research to study the V2 receptor signaling pathway and its role in regulating water balance. It is being clinically developed for the treatment of nocturia, the need to wake at night to urinate, by reducing nocturnal urine production.[2][3]

Q3: What is a typical effective dose range for this compound in preclinical and clinical studies?

A3: In preclinical studies involving Brattleboro rats, an oral dose of 1 mg/kg has been shown to inhibit urine output by 81%.[1] In clinical trials with older male subjects experiencing nocturia, oral doses of 0.5 mg, 1 mg, 2 mg, and 4 mg have been investigated. Significant reductions in nocturnal urine volume and void frequency were observed at doses of 1 mg and higher.

Q4: How quickly does this compound take effect and what is its duration of action?

A4: this compound has a rapid onset of action, with effects on nocturnal urine volume observed from the first night of dosing in clinical trials. The duration of its antidiuretic effect is dose-dependent. Even at the highest tested dose of 4 mg, the effect diminishes sufficiently to allow for normal water excretion by approximately 12 hours post-dose, which is a desirable profile for treating nocturia as it minimizes the risk of fluid retention the following day.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

In Vitro Experiments (e.g., cAMP Assays)

Problem 1: No or low signal in my cAMP assay after this compound application.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure that your this compound stock solution is properly prepared and stored. For long-term storage, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

  • Possible Cause 2: Cell Line Issues.

    • Solution: Confirm that the cell line you are using (e.g., HEK293, CHO) expresses a functional V2 receptor. If using a transfected cell line, verify the expression level of the receptor. Cell health is also critical; ensure cells are not confluent and are within a low passage number.

  • Possible Cause 3: Assay Conditions.

    • Solution: Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. Also, ensure the stimulation time with this compound is adequate, typically 15-30 minutes for cAMP accumulation.

Problem 2: High background signal in my cAMP assay.

  • Possible Cause 1: Basal Receptor Activity.

    • Solution: Some cell lines may exhibit constitutive V2 receptor activity. If this is the case, you may need to use a V2 receptor inverse agonist to lower the basal signal before adding this compound.

  • Possible Cause 2: Assay Reagent Issues.

    • Solution: Prepare fresh assay reagents and ensure they are at the correct temperature before use. High concentrations of some solvents used to dissolve compounds can interfere with the assay. Run appropriate vehicle controls to identify any solvent-induced effects.

In Vivo Experiments (e.g., Antidiuresis in Rodents)

Problem 3: No significant antidiuretic effect observed after this compound administration.

  • Possible Cause 1: Incorrect Dosage or Administration.

    • Solution: Verify your dose calculations and the concentration of your dosing solution. For oral administration in rats, a dose of 1 mg/kg has been shown to be effective. Ensure proper administration technique (e.g., oral gavage) to confirm the full dose was delivered.

  • Possible Cause 2: Animal Model.

    • Solution: The Brattleboro rat is a common model for studying antidiuresis as they have a genetic deficiency in vasopressin production. If using a different strain, ensure they are adequately hydrated before the experiment to allow for a measurable diuretic state.

  • Possible Cause 3: Experimental Conditions.

    • Solution: Ensure that the animals have free access to water during the experiment unless your protocol specifies otherwise. Dehydration can mask the antidiuretic effect of this compound.

Problem 4: Unexpected cardiovascular effects (e.g., increased blood pressure) are observed.

  • Possible Cause 1: Off-target effects.

    • Solution: While this compound is a selective V2R agonist, at high concentrations, it may exhibit some activity at the V1a receptor, which is involved in vasoconstriction. Perform a dose-response study to see if the cardiovascular effects are dose-dependent. To confirm V1a receptor involvement, you can co-administer a selective V1a receptor antagonist.

  • Possible Cause 2: Animal Stress.

    • Solution: Handling and administration procedures can cause stress in animals, leading to transient cardiovascular changes. Ensure that animals are properly acclimated to the experimental procedures to minimize stress-related artifacts.

Data Presentation

Table 1: Preclinical and Clinical Efficacy of this compound

ParameterSpecies/PopulationDosesKey FindingsReference
EC50 (cAMP assay) Human V2R in HEK293 cellsN/A24 nM
EC50 (cAMP assay) Rat V2R in HEK293 cellsN/A150 nM
Inhibition of Urine Output Brattleboro Rats1 mg/kg (oral)81% inhibition of urine output. Effect lasted for approximately 2 hours, returning to normal by 5 hours post-dose.
Reduction in Nocturnal Urine Volume (NUV) Older males with BPH and nocturia0.5 mg, 1 mg, 2 mg, 4 mg (oral)Dose-responsive reduction in NUV. Statistically significant reductions at 1 mg, 2 mg, and 4 mg doses compared to placebo.
Reduction in Nocturnal Void Frequency Older males with BPH and nocturia0.5 mg, 1 mg, 2 mg, 4 mg (oral)Mean nocturnal voids reduced from 2.9 (untreated) to 1.4 (4 mg). Statistically significant reductions at 1 mg, 2 mg, and 4 mg doses compared to placebo.
Increase in Time to First Nocturnal Void Older males with BPH and nocturia0.5 mg, 1 mg, 2 mg, 4 mg (oral)Mean time to first void increased from 2.1 h (untreated) to 4.5 h (4 mg). Statistically significant increases at all doses compared to placebo.
Nocturnal Polyuria Index (NPUI) Older males with BPH and nocturiaPlacebo, 4 mg (oral)NPUI reduced from 37.1% (placebo) to 24.6% (4 mg).

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay for V2 Receptor Activation

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the V2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Reference V2R agonist (e.g., Arginine Vasopressin - AVP).

  • cAMP detection kit (e.g., HTRF®, LANCE®, or similar).

  • White, opaque 384-well microplates.

  • TR-FRET capable plate reader.

Procedure:

  • Cell Culture: Culture V2R-expressing cells according to standard protocols.

  • Cell Plating: On the day of the assay, harvest cells and resuspend them in assay buffer containing the PDE inhibitor. Dispense the cell suspension into the wells of a 384-well plate (typically 2,000-5,000 cells/well).

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Cell Stimulation: Add the compound dilutions to the cell plate. Include wells with vehicle control (e.g., DMSO) for baseline measurement. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Following the manufacturer's instructions for your chosen cAMP kit, add the detection reagents to the wells. This typically involves cell lysis and the addition of donor and acceptor fluorophores.

  • Data Acquisition: Incubate the plate for the recommended time (usually 1 hour at room temperature, protected from light) and then read the plate on a TR-FRET plate reader.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vivo Assessment of Antidiuretic Effect in Rats

Objective: To evaluate the dose-dependent antidiuretic effect of this compound in rats.

Materials:

  • Male Brattleboro rats (or other suitable strain).

  • Metabolic cages for individual housing and urine collection.

  • This compound dosing solution (e.g., in a suitable vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Vehicle control solution.

  • Oral gavage needles.

  • Graduated cylinders for urine volume measurement.

  • Osmometer for measuring urine osmolality.

Procedure:

  • Acclimation: Acclimate the rats to the metabolic cages for at least 3 days prior to the experiment. Ensure free access to food and water.

  • Baseline Measurement: On the day of the experiment, record the body weight of each rat. Collect urine for a baseline period (e.g., 2 hours) to determine the basal urine output.

  • Dosing: Divide the rats into groups (e.g., vehicle control, and different dose levels of this compound). Administer the appropriate solution via oral gavage.

  • Urine Collection: Collect urine at timed intervals (e.g., every hour for the first 6 hours, then at 12 and 24 hours post-dose).

  • Measurements: For each collected urine sample, measure the volume and osmolality.

  • Data Analysis: Calculate the cumulative urine output and the average urine osmolality for each group at each time point. Compare the this compound-treated groups to the vehicle control group to determine the extent and duration of the antidiuretic effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess the significance of the observed effects.

Mandatory Visualizations

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Binds to Gs_protein Gs Protein V2R->Gs_protein Activates AC Adenylate Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (in membrane) AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: this compound activates the V2 receptor signaling pathway.

Experimental_Workflow_In_Vivo start Start acclimation Acclimate Rats to Metabolic Cages (≥3 days) start->acclimation baseline Baseline Urine Collection (e.g., 2 hours) acclimation->baseline dosing Oral Administration of This compound or Vehicle baseline->dosing collection Timed Urine Collection (e.g., 0-6h, 12h, 24h) dosing->collection measurement Measure Urine Volume and Osmolality collection->measurement analysis Data Analysis and Statistical Comparison measurement->analysis end End analysis->end Troubleshooting_Workflow start Unexpected Result check_reagents Check Reagent/Compound Integrity and Concentration start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_issue Prepare Fresh Reagents/ Verify Compound check_reagents->reagent_issue No check_protocol Review Experimental Protocol and Parameters protocol_ok Protocol OK check_protocol->protocol_ok Yes protocol_issue Optimize Protocol Parameters (e.g., dose, time) check_protocol->protocol_issue No check_system Verify Experimental System (e.g., Cell Line, Animal Model) system_ok System OK check_system->system_ok Yes system_issue Validate System or Consider Alternatives check_system->system_issue No reagent_ok->check_protocol protocol_ok->check_system consult Consult Literature/ Technical Support system_ok->consult

References

Potential off-target effects of Fedovapagon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Fedovapagon.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective, orally active agonist of the vasopressin V2 receptor (V2R) with an EC50 of 24 nM.[1] Its primary mechanism involves binding to and activating the V2R, which is predominantly expressed in the principal cells of the kidney's collecting ducts. This activation stimulates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption and resulting in an antidiuretic effect.

Q2: What are the potential off-target receptors for this compound?

As a non-peptide vasopressin analogue, this compound has the potential to interact with other closely related receptors in the vasopressin and oxytocin family due to structural homology. These include:

  • Vasopressin V1a Receptor (V1aR): Primarily located in vascular smooth muscle, activation of V1aR can lead to vasoconstriction.

  • Vasopressin V1b Receptor (V1bR): Found in the anterior pituitary, V1bR activation can modulate the release of adrenocorticotropic hormone (ACTH).

  • Oxytocin Receptor (OTR): Expressed in various tissues, including the uterus and brain, OTR activation is involved in a range of physiological processes.

While this compound is designed to be selective for V2R, high concentrations or specific experimental conditions might lead to interactions with these other receptors.

Q3: What are the known adverse events associated with V2 receptor agonists that could indicate off-target effects?

While specific adverse event data for this compound's clinical trials are not publicly detailed, general adverse events for V2R agonists that could suggest off-target activity include:

  • Hypertension: A potential consequence of V1aR activation.

  • Electrolyte imbalances: While on-target V2R activation can lead to hyponatremia, any unexpected electrolyte shifts should be carefully monitored.

  • Neuroendocrine disturbances: Potentially related to V1bR activity.

During clinical trials, this compound was generally reported to be well-tolerated.[2]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Problem 1: Unexpected physiological response observed in vivo (e.g., changes in blood pressure).

  • Possible Cause: Off-target activation of the V1a receptor, which mediates vasoconstriction.

  • Troubleshooting Steps:

    • Review Concentration: Ensure the administered dose of this compound is within the recommended range for selective V2R activation. High concentrations are more likely to engage off-target receptors.

    • Assess Selectivity: If possible, perform a dose-response curve for the observed off-target effect to determine if it is concentration-dependent.

    • Use a Selective Antagonist: Co-administer a selective V1aR antagonist to see if the unexpected effect is blocked. This can help confirm the involvement of the V1aR.

Problem 2: Inconsistent or weaker than expected antidiuretic effect in vitro or in vivo.

  • Possible Cause:

    • Compound Degradation: Improper storage or handling of this compound may lead to reduced potency.

    • Receptor Desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor internalization and desensitization.

    • Experimental System Variability: Differences in cell lines, animal models, or experimental conditions can affect the observed response.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a fresh stock of this compound and ensure it has been stored correctly.

    • Optimize Dosing Regimen: For in vivo studies, consider the timing and frequency of administration. For in vitro experiments, perform a time-course experiment to identify the optimal stimulation time before receptor desensitization occurs.

    • Calibrate Experimental System: Use a known V2R agonist as a positive control to validate the responsiveness of your experimental model.

Data Presentation

Table 1: Hypothetical Binding Affinity Profile of a Selective V2R Agonist

Disclaimer: The following table is a representative example to illustrate the concept of selectivity. Specific binding affinity (Ki) values for this compound are not publicly available.

ReceptorHypothetical Ki (nM)
Vasopressin V2 Receptor (V2R) 5
Vasopressin V1a Receptor (V1aR)500
Vasopressin V1b Receptor (V1bR)>1000
Oxytocin Receptor (OTR)>1000

A higher Ki value indicates lower binding affinity. A large difference between the Ki for the target receptor (V2R) and other receptors indicates high selectivity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Selectivity

This protocol outlines a method to assess the binding affinity of this compound to V2R, V1aR, V1bR, and OTR.

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing human V2R, V1aR, V1bR, or OTR.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard assay (e.g., Bradford assay).

  • Competition Binding Assay:

    • Incubate a constant concentration of a suitable radioligand for each receptor (e.g., [3H]-Arginine Vasopressin for V2R, V1aR, V1bR; [3H]-Oxytocin for OTR) with the respective cell membrane preparations.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Fedovapagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound V2R V2 Receptor This compound->V2R Binds to G_alpha_s Gαs V2R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Increases

Caption: this compound's on-target signaling pathway via the V2 receptor.

Off_Target_Workflow start Start: Unexpected Experimental Result check_conc 1. Verify this compound Concentration start->check_conc lit_review 2. Review Literature for Known Off-Target Effects of V2R Agonists check_conc->lit_review binding_assay 3. Perform Radioligand Binding Assays (V1aR, V1bR, OTR) lit_review->binding_assay functional_assay 4. Conduct Functional Assays for Off-Target Receptors (e.g., Calcium mobilization for V1aR) binding_assay->functional_assay in_vivo_antagonist 5. In Vivo: Use Selective Antagonist for Suspected Off-Target Receptor functional_assay->in_vivo_antagonist conclusion Conclusion: Identify and Characterize Off-Target Effect in_vivo_antagonist->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Fedovapagon Pharmacokinetic Variability in Elderly Patients: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic variability of fedovapagon in elderly patients. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is known about the pharmacokinetic variability of this compound in the elderly?

This compound, a selective vasopressin V2 receptor agonist, has been reported to exhibit low pharmacokinetic and pharmacodynamic response variability between subjects, including in the elderly population.[1] A study in older male subjects (mean age 70 years) demonstrated that the antidiuretic effect of this compound is dose-dependent and correlates significantly with drug exposure.[1] This suggests a predictable dose-response relationship.

Q2: How does the pharmacokinetic profile of this compound present in elderly males?

In a Phase I clinical trial involving elderly males with benign prostatic hyperplasia (BPH) and nocturia, this compound showed a pharmacokinetic profile characterized by dose-dependent increases in plasma levels at 1 and 9 hours post-dose, with trough levels below 1 ng/mL.[2]

Q3: What is the primary mechanism of action for this compound?

This compound is a selective agonist of the vasopressin V2 receptor (V2R).[1][3] The binding of this compound to the V2R in the kidney's collecting ducts initiates a signaling cascade that leads to increased water reabsorption, thus reducing urine output.

Q4: What are the potential concerns regarding drug interactions with this compound in the elderly?

While specific drug-drug interaction studies for this compound are not extensively published, general principles of pharmacology in the elderly should be considered. Elderly patients often have polypharmacy, which increases the risk of drug interactions. A clinical trial was designed to investigate the effects of a CYP3A4 inhibitor (itraconazole) and an inducer (rifampicin) on this compound pharmacokinetics, suggesting that CYP3A4 may be involved in its metabolism. Therefore, co-administration with strong inhibitors or inducers of this enzyme could potentially alter this compound exposure.

Troubleshooting Guide

Issue 1: Higher than expected inter-subject variability in pharmacodynamic response (antidiuresis).

  • Possible Cause: Underlying differences in renal function, which is common in the elderly and can affect drug response.

  • Troubleshooting Steps:

    • Assess baseline renal function (e.g., estimated glomerular filtration rate - eGFR) of all subjects.

    • Stratify data analysis by renal function status to identify any correlations.

    • Ensure consistent hydration protocols across all subjects, as hydration status can influence antidiuretic response.

Issue 2: Inconsistent plasma concentration measurements.

  • Possible Cause: Variability in drug absorption due to factors common in the elderly, such as altered gastric pH or gastrointestinal motility.

  • Troubleshooting Steps:

    • Standardize food and fluid intake before and after drug administration. The presence or absence of food can affect the absorption of many drugs.

    • Document all concomitant medications, as some may alter gastrointestinal function.

    • Consider therapeutic drug monitoring to correlate plasma levels with clinical effects in individual subjects.

Data Presentation

Table 1: Pharmacodynamic Effects of this compound in Elderly Males with BPH and Nocturia

Dose of this compoundPlacebo-Adjusted Decrease in Nocturnal Urine Volume (mL)Statistical Significance (p-value)
0.5 mg18.08Not significant
1 mg150.27< 0.001
2 mg181.69< 0.001
4 mg303.75< 0.001

Data from a Phase I, randomized, placebo-controlled trial in 30 elderly males.

Experimental Protocols

Protocol 1: Dose-Escalation Study of this compound in Older Males (Based on NCT00922740)

  • Objective: To assess the dose-dependent antidiuretic effect of this compound.

  • Study Design: Single-center, open-label, dose-escalation study.

  • Participants: Ten male subjects aged 65 years and over (mean age 70 years).

  • Methodology:

    • Subjects received single oral doses of placebo, 1 mg, 2 mg, and 4 mg of this compound.

    • Each dose was separated by a 48-hour washout period.

    • Subjects underwent pre-treatment water loading (20 mL/kg) starting 2 hours before dosing.

    • A water-loaded state was maintained for a total of 10 hours.

    • Urine volume and osmolality were determined at designated time intervals.

    • Safety parameters were monitored throughout the study.

Protocol 2: Pharmacokinetic and Pharmacodynamic Evaluation in Elderly Males with BPH and Nocturia (Based on NCT01330927)

  • Objective: To evaluate the efficacy and pharmacokinetic profile of different doses of this compound.

  • Study Design: Randomized, placebo-controlled, 5-way crossover Phase I trial.

  • Participants: 30 elderly males with BPH and nocturia.

  • Methodology:

    • Subjects received four different doses of this compound (0.5 mg, 1 mg, 2 mg, and 4 mg) and a placebo in a crossover manner.

    • A 1-night single-blind placebo washout period was implemented between active treatment periods.

    • Plasma samples were collected at 1 and 9 hours post-dose to determine this compound levels.

    • Nocturnal urine volume and voiding frequency were measured.

Visualizations

Fedovapagon_V2R_Signaling_Pathway cluster_membrane Collecting Duct Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical Apical Membrane This compound This compound V2R Vasopressin V2 Receptor (V2R) This compound->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2-containing Vesicles PKA->AQP2_vesicles Phosphorylates CREB CREB PKA->CREB Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicles->AQP2_channel Translocation to membrane AQP2_transcription AQP2 Gene Transcription CREB->AQP2_transcription Increases Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Caption: this compound's mechanism of action via the V2 receptor signaling pathway.

Experimental_Workflow_Dose_Escalation cluster_screening Screening & Enrollment cluster_procedures Procedures per Period cluster_analysis Data Analysis Enrollment Enroll 10 Male Subjects (Age ≥ 65 years) Placebo Period 1: Placebo Enrollment->Placebo Dose1 Period 2: 1 mg this compound Placebo->Dose1 WaterLoad Water Loading (2h pre-dose) Dose2 Period 3: 2 mg this compound Dose1->Dose2 Dose3 Period 4: 4 mg this compound Dose2->Dose3 Dosing Oral Administration WaterLoad->Dosing MaintainHydration Maintain Water Load (10h post-dose) Dosing->MaintainHydration Measurements Urine Volume & Osmolality Measurement (Designated Intervals) MaintainHydration->Measurements AUEC Calculate Area Under the Effect Curve (AUEC) for Diuresis and Osmolality Measurements->AUEC Correlation Correlate AUEC with Dose/Exposure AUEC->Correlation

Caption: Workflow for the this compound dose-escalation study in older males.

References

Technical Support Center: Enhancing Oral Bioavailability of Fedovapagon Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Fedovapagon for improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation exhibits low and variable oral bioavailability in preclinical animal models. What are the potential causes?

A1: Low and variable oral bioavailability of this compound, a non-peptidic vasopressin V2 receptor agonist, can stem from several factors, primarily related to its physicochemical properties. As with many small molecule drugs, poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract are common culprits.[1][2][3] Other contributing factors may include first-pass metabolism in the liver and the drug's permeability across the intestinal epithelium.[1][3]

Q2: What are the initial steps I should take to troubleshoot poor oral bioavailability of this compound?

A2: A systematic approach is crucial. Start by characterizing the solid-state properties of your this compound drug substance, including its solubility, dissolution profile, particle size, and crystallinity. This baseline data will help you select the most appropriate formulation strategy. Consider performing in vitro dissolution studies under biorelevant conditions that mimic the pH and composition of the GI tract to better predict in vivo performance.

Q3: Which formulation strategies are most commonly employed to enhance the oral bioavailability of poorly soluble drugs like this compound?

A3: Several established techniques can be applied to improve the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound in Aqueous Media

Symptoms:

  • Incomplete drug release during in vitro dissolution testing.

  • High variability in plasma concentrations in animal studies.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Large Particle Size Reduce the particle size of the this compound API to increase its surface area.See Protocol 1: Particle Size Reduction by Micronization .
Poor Wettability Incorporate a wetting agent or formulate as a solid dispersion with a hydrophilic carrier.See Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation .
Crystalline Nature Investigate the potential for creating an amorphous form, which typically has higher solubility.This can be achieved through methods like spray drying or hot-melt extrusion as part of a solid dispersion strategy.
Issue 2: Inconsistent Absorption and High Pharmacokinetic Variability

Symptoms:

  • Large standard deviations in Cmax and AUC values in pharmacokinetic studies.

  • Food effects observed (significant difference in absorption with or without food).

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Protocol
Dependence on GI Fluids for Solubilization Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to create a fine emulsion in the GI tract, promoting more consistent absorption.See Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) .
First-Pass Metabolism While formulation cannot directly alter metabolism, enhancing the dissolution rate and absorption can lead to a greater fraction of the drug reaching systemic circulation before metabolism.All provided protocols aim to improve absorption, which can help mitigate the effects of first-pass metabolism.

Experimental Protocols

Protocol 1: Particle Size Reduction by Micronization

Objective: To reduce the particle size of this compound to enhance its dissolution rate.

Materials:

  • This compound API

  • Jet mill or air attrition mill

  • Laser diffraction particle size analyzer

  • Dissolution testing apparatus (USP Apparatus 2)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

Methodology:

  • Characterize the initial particle size distribution of the this compound API using laser diffraction.

  • Introduce the this compound powder into the jet mill.

  • Process the material at a defined feed rate and grinding pressure. The high-velocity air causes particles to collide and fracture.

  • Collect the micronized powder.

  • Measure the particle size distribution of the micronized this compound to confirm size reduction.

  • Perform comparative dissolution studies on the unmicronized and micronized this compound using a USP Apparatus 2.

  • Analyze the dissolution samples at predetermined time points using a validated analytical method (e.g., HPLC).

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution.

Materials:

  • This compound API

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

  • Dissolution testing apparatus

Methodology:

  • Dissolve a specific ratio of this compound and the chosen hydrophilic polymer in the volatile organic solvent.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • A thin film will form on the wall of the flask. Further, dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film from the flask and gently pulverize it using a mortar and pestle.

  • Sieve the resulting powder to obtain a uniform particle size.

  • Characterize the solid dispersion for drug content, and solid-state properties (e.g., using DSC or XRD to confirm an amorphous state).

  • Conduct dissolution testing on the solid dispersion and compare the results with the physical mixture and the pure drug.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous media.

Materials:

  • This compound API

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Prepare the SEDDS formulation by accurately weighing the selected oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath at a low temperature (e.g., 40°C) to ensure homogeneity.

  • Add the this compound to the mixture and vortex until the drug is completely dissolved.

  • To evaluate the self-emulsification performance, add a small volume of the formulation to a larger volume of water with gentle agitation.

  • Visually inspect for the formation of a clear or slightly bluish-white microemulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and drug release profile.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Initial Characterization cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Low Oral Bioavailability of this compound Physicochem Physicochemical Characterization (Solubility, Particle Size) Problem->Physicochem ParticleSize Particle Size Reduction Physicochem->ParticleSize SolidDispersion Solid Dispersion Physicochem->SolidDispersion LipidBased Lipid-Based Formulation Physicochem->LipidBased Dissolution In Vitro Dissolution Testing ParticleSize->Dissolution SolidDispersion->Dissolution LipidBased->Dissolution Pharmacokinetics In Vivo Pharmacokinetic Studies Dissolution->Pharmacokinetics Outcome Improved Oral Bioavailability Pharmacokinetics->Outcome

Caption: Workflow for troubleshooting poor oral bioavailability.

signaling_pathway cluster_cell Cellular Mechanism This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract (Dissolution & Absorption) This compound->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Kidney Kidney Collecting Duct Cells Systemic_Circulation->Kidney V2R Vasopressin V2 Receptor AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption

Caption: this compound's mechanism of action signaling pathway.

References

Interpreting unexpected results in Fedovapagon studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Fedovapagon.

Troubleshooting Guides

This section addresses specific issues that may arise during pre-clinical or clinical studies involving this compound.

Issue 1: Unexpected Cardiovascular Responses

Q: We observed a paradoxical drop in blood pressure and/or heart rate in a subject administered this compound. Isn't a V2 receptor agonist expected to have minimal direct effects on blood pressure?

A: While this compound is a selective vasopressin V2 receptor (V2R) agonist with primary effects on renal water reabsorption, unexpected cardiovascular responses, though rare, should be investigated thoroughly. The parent compound, vasopressin, has known V1 receptor-mediated vasoconstrictive effects. However, paradoxical reactions have been reported with vasopressin infusion, including hypotension and bradycardia.[1]

Possible Causes and Troubleshooting Steps:

  • V1 Receptor Cross-Reactivity: Although this compound is V2 selective, at high concentrations or in specific patient populations, off-target V1 receptor activation could theoretically occur, leading to complex cardiovascular effects.

    • Action: Review the dose-response relationship in your experimental model. Consider performing in vitro receptor binding assays to confirm selectivity under your experimental conditions.

  • Baroreflex Modification: Vasopressin analogs can modulate the baroreflex.[2] An unexpected response might be linked to an altered baroreflex sensitivity in the subject.

    • Action: If clinically feasible, assess baroreflex sensitivity at baseline and post-dosing. In pre-clinical models, this can be investigated through established protocols.

  • Central Nervous System Effects: Vasopressin can act as a neurotransmitter and may have central effects on autonomic outflow.[1]

    • Action: In animal models, central administration or measurement of central nervous system activity could help elucidate potential mechanisms.

  • Concomitant Medications: Interactions with other medications could lead to unexpected cardiovascular effects.

    • Action: Conduct a thorough review of all concomitant medications the subject is receiving.

Issue 2: Greater or Less Than Expected Antidiuretic Effect

Q: The antidiuretic effect of this compound in our study is highly variable between subjects, or the duration of action is unexpectedly long, leading to concerns about fluid retention.

A: this compound was developed as a non-peptide V2 agonist to have a more predictable pharmacokinetic and pharmacodynamic profile compared to peptide agonists like desmopressin, which can show high variability.[3][4] However, individual patient factors can still influence the response.

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics: Individual differences in absorption, metabolism, or elimination can alter drug exposure.

    • Action: Measure plasma concentrations of this compound to correlate exposure with the pharmacodynamic response. A Phase I study in healthy volunteers evaluated the effect of itraconazole and rifampicin on the pharmacokinetics of this compound, suggesting that metabolism is a consideration.

  • Hydration Status: The subject's baseline hydration status can significantly impact the observed antidiuretic effect.

    • Action: Standardize fluid intake protocols before and during the study period to the extent possible. A dose-escalation study in older males utilized a pre-treatment water loading protocol.

  • Renal Function: Impaired renal function can alter the response to V2R agonists.

    • Action: Assess baseline renal function (e.g., eGFR, serum creatinine) in all subjects.

  • Genetic Polymorphisms: Variations in the V2 receptor gene or other genes involved in water homeostasis could contribute to variability in response.

    • Action: While not routine, consider pharmacogenomic analysis if extreme and unexplained variability is observed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective, orally active vasopressin V2 receptor (V2R) agonist. It mimics the action of endogenous vasopressin on the V2 receptors located in the principal cells of the kidney's collecting ducts. This stimulates the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption from the urine back into the bloodstream and thereby reducing urine output.

Q2: What are the expected outcomes of this compound administration in a clinical setting for nocturia?

A2: In clinical trials for nocturia in men with benign prostatic hyperplasia (BPH), this compound was shown to be effective and generally well-tolerated. The expected outcomes include:

  • A reduction in the number of nocturnal voids.

  • An increase in the time to the first nocturnal void.

  • A reduction in nocturnal urine volume.

  • An improvement in quality of life scores related to nocturia.

Q3: What is the most critical safety parameter to monitor during this compound studies?

A3: The most critical safety parameter to monitor is serum sodium concentration. V2 receptor agonists promote water retention, which can lead to dilutional hyponatremia (low serum sodium). Hyponatremia can be asymptomatic or lead to symptoms ranging from mild (headache, nausea) to severe (confusion, seizures, coma). Clinical trial protocols for this compound included monitoring of serum sodium.

Q4: Has this compound development been discontinued due to unexpected adverse events?

A4: Based on available public information, there is no indication that the development of this compound was discontinued due to unexpected adverse events. Clinical trial results that have been made public suggest the drug was generally well-tolerated.

Data Presentation

Table 1: Summary of a Phase I Dose-Response Study of this compound in Men with BPH and Nocturia

Dose of this compoundPlacebo-Adjusted Mean Reduction in Nocturnal Urine Volume (mL)Statistical Significance (p-value)
0.5 mg18.08Not significant
1.0 mg150.27< 0.001
2.0 mg181.69< 0.001
4.0 mg303.75< 0.001

Data adapted from McElwaine-John, H. et al. 43rd Annu Meet Int Continence Soc (Aug 26-30, Barcelona) 2013, Abst 278.

Table 2: Key Endpoints from the Phase III EQUINOC Study

EndpointResultStatistical Significance (p-value)
Reduction in Nocturnal VoidsStatistically significant reduction< 0.001
Improvement in Quality of Life (NocTIMe®)Statistically significant improvement0.034
Time to First VoidStatistically significant increase< 0.001
Nights with 0 or 1 VoidStatistically significant increase< 0.006
Patients with 50% Reduction in VoidsStatistically significant increase< 0.001

Data from Vantia Therapeutics press release, October 3, 2017.

Experimental Protocols

Protocol: Assessment of Antidiuretic Effect in a Water-Loaded Human Model

This protocol is based on the methodology used in a dose-escalation study of this compound.

  • Subject Preparation: Subjects fast overnight. Two hours prior to dosing, subjects undergo a water load (e.g., 20 mL/kg of water).

  • Maintaining Hydration: A state of water loading is maintained for a designated period (e.g., 10 hours) by having subjects drink a volume of water equivalent to the volume of urine voided at each collection time point.

  • Dosing: A single oral dose of this compound or placebo is administered.

  • Urine Collection and Analysis: Urine is collected at designated time intervals (e.g., every hour for the first 4 hours, then every 2 hours). For each sample, the volume is recorded, and osmolality is measured.

  • Safety Monitoring: Blood samples are collected at baseline and at specified times post-dose to monitor serum sodium and other electrolytes. Vital signs are monitored regularly.

  • Data Analysis: The antidiuretic effect is assessed by analyzing changes in urine volume and osmolality over time. The area under the effect curve (AUEC) for these parameters can be calculated and correlated with the drug dose and plasma concentration.

Visualizations

Fedovapagon_Signaling_Pathway This compound This compound V2R Vasopressin V2 Receptor (Collecting Duct Principal Cell) This compound->V2R Binds & Activates AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_Vesicles AQP2-containing Vesicles PKA->AQP2_Vesicles Phosphorylates & Mobilizes AQP2_Membrane Aquaporin-2 (AQP2) (Apical Membrane) AQP2_Vesicles->AQP2_Membrane Translocation Water_Reabsorption Increased Water Reabsorption AQP2_Membrane->Water_Reabsorption Facilitates Antidiuresis Antidiuretic Effect (Reduced Urine Output) Water_Reabsorption->Antidiuresis

Caption: this compound's V2R signaling pathway.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Paradoxical Hypotension) CheckDose Verify Dosing and Administration Start->CheckDose ReviewConcomitant Review Concomitant Medications Start->ReviewConcomitant AssessSubject Assess Subject-Specific Factors (e.g., Baseline Vitals, Comorbidities) Start->AssessSubject PK_Analysis Conduct Pharmacokinetic Analysis (Plasma Drug Levels) CheckDose->PK_Analysis ReviewConcomitant->PK_Analysis AssessSubject->PK_Analysis ReceptorBinding Consider Off-Target Effects (e.g., V1 Receptor Binding Assay) PK_Analysis->ReceptorBinding Hypothesis Formulate Hypothesis (e.g., Baroreflex Modulation) ReceptorBinding->Hypothesis Action Implement Corrective/Investigative Actions Hypothesis->Action

Caption: Troubleshooting unexpected experimental results.

References

Fedovapagon degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the storage and handling of Fedovapagon and offers general troubleshooting advice for stability and degradation studies. Please note that specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided herein is based on general principles of pharmaceutical stability analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month, preferably stored under nitrogen.[1]

It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] If precipitation occurs upon dissolution, gentle heating and/or sonication can be used to aid solubilization.[1]

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

Unexpected peaks in an HPLC chromatogram can arise from several sources:

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or incompatible solvents).

  • Impurities: The initial this compound sample may contain impurities from the synthesis process.

  • Contamination: The sample, solvent, or HPLC system might be contaminated.

  • Excipient Interactions: If you are analyzing a formulated product, this compound may be interacting with excipients.

To troubleshoot, it is recommended to perform a forced degradation study to intentionally generate degradation products and develop a stability-indicating analytical method.

Q3: What is a forced degradation study and why is it important?

A forced degradation study, or stress testing, involves subjecting a drug substance to harsh conditions such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis. The goal is to accelerate the degradation process to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.

This is a critical step in drug development to ensure the safety, efficacy, and quality of the final drug product.

Troubleshooting Guide for this compound Stability Studies

This guide provides general steps for investigating the stability of this compound.

Issue Possible Cause Recommended Action
Loss of Potency in Stored Samples Chemical degradation of this compound.- Verify storage conditions (temperature, light exposure).- Analyze samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.- If degradation is confirmed, conduct a forced degradation study to identify the degradation pathway and sensitive conditions.
Appearance of New Peaks in Chromatogram Formation of degradation products.- Perform peak purity analysis to confirm if the new peaks are single components.- Use LC-MS to obtain the mass of the new peaks and elucidate their structures.- Compare the retention times of the new peaks with those generated during forced degradation studies.
Inconsistent Results Between Batches Variability in the stability of different batches of this compound or formulation.- Ensure consistent storage and handling procedures for all batches.- Perform a comparative stability study on different batches under the same stress conditions.- Analyze the impurity profile of each batch before starting the stability study.
Precipitation in Solution Poor solubility or instability in the chosen solvent system.- Re-evaluate the solvent system for compatibility and solubility.- Consider the use of co-solvents or excipients to improve solubility and stability.- Prepare fresh solutions before each experiment.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This is a generalized protocol that should be adapted based on the specific experimental setup and analytical instrumentation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV and visible light (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity.

  • For identification of degradation products, analyze the stressed samples using LC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Propose the degradation pathways based on the identified structures.

Visualizations

Logical Workflow for Degradation Product Identification

Degradation_Pathway_Workflow cluster_stress Forced Degradation cluster_analysis Analytical Characterization cluster_elucidation Pathway Elucidation API This compound (API) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) API->Stress Stressed_Sample Stressed Sample (Mixture of API and Degradants) Stress->Stressed_Sample HPLC HPLC-PDA Analysis (Separation and Quantification) Stressed_Sample->HPLC Inject LCMS LC-MS Analysis (Mass Determination) HPLC->LCMS Analyze Peaks Identify Identify Degradation Products LCMS->Identify NMR NMR Spectroscopy (Structure Elucidation) Pathway Propose Degradation Pathway NMR->Pathway Identify->NMR Identify->Pathway

Caption: Workflow for identifying and characterizing degradation products.

References

Technical Support Center: Addressing Fedovapagon Selectivity Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the selectivity of Fedovapagon for the vasopressin V2 receptor over the V1a receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity important?

This compound is an orally active, non-peptide small molecule that acts as a selective agonist for the vasopressin V2 receptor (V2R).[1][2] The V2R is primarily found in the kidney and, when activated, promotes water reabsorption.[3][4] Its selectivity is crucial because the vasopressin V1a receptor (V1aR), another receptor for the endogenous ligand arginine vasopressin (AVP), is found in smooth muscle cells of blood vessels.[5] Activation of V1aR can lead to vasoconstriction and an increase in blood pressure. For therapeutic applications where only the antidiuretic effect of V2R activation is desired, such as in the treatment of nocturia, high selectivity for V2R over V1aR is essential to minimize cardiovascular side effects.

Q2: How is the selectivity of this compound quantified?

The selectivity of a compound like this compound is typically determined by comparing its binding affinity (Ki) or functional potency (EC50) at the target receptor (V2R) versus the off-target receptor (V1aR). A higher selectivity ratio (Ki V1aR / Ki V2R or EC50 V1aR / EC50 V2R) indicates a greater preference for the target receptor.

Q3: What are the known quantitative values for this compound's activity at V2 and V1a receptors?

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity at the V2 receptor. Data for the V1a receptor is not currently available in the public domain.

CompoundReceptorAssay TypeParameterValue (nM)
This compoundV2Functional (cAMP)EC5024
This compoundV1a-EC50 / KiNot Available

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.

Signaling Pathway Diagrams

V2_Signaling_Pathway V2 Receptor Signaling Pathway This compound This compound V2R V2 Receptor This compound->V2R binds Gs Gs protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane Water Water Reabsorption Membrane->Water

V2 Receptor Signaling Pathway

V1a_Signaling_Pathway V1a Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR binds Gq Gq/11 protein V1aR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

V1a Receptor Signaling Pathway

Troubleshooting Guides

Assessing V2 Receptor Activity (cAMP Assay)

Q: I am not seeing a robust cAMP signal in response to this compound. What could be the issue?

A: There are several potential causes for a weak or absent cAMP signal. Consider the following troubleshooting steps:

  • Cell Health and Receptor Expression: Ensure your cells are healthy and have not been passaged too many times. Verify the expression of the V2 receptor in your cell line, for example, through qPCR or Western blot.

  • Agonist Concentration and Integrity: Prepare fresh dilutions of this compound for each experiment. Confirm the concentration range is appropriate to observe a dose-dependent response. The reported EC50 is 24 nM, so you should test concentrations around this value.

  • Assay Components:

    • Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor, such as IBMX, is often crucial to prevent the degradation of cAMP and allow for its accumulation to detectable levels.

    • Reagent Quality: Ensure all assay reagents, including lysis buffers and detection antibodies, are within their expiration dates and have been stored correctly.

  • Incubation Time: The kinetics of cAMP production can vary. Perform a time-course experiment to determine the optimal stimulation time for your specific cell system.

Q: My cAMP assay has high background noise or significant well-to-well variability.

A: High background and variability can obscure the true signal. Here are some tips to reduce noise:

  • Cell Seeding Density: Optimize the number of cells seeded per well. Too few cells may result in a weak signal, while too many can lead to high background.

  • Washing Steps: Be gentle during washing steps to avoid detaching cells. Ensure complete removal of media and other solutions that might interfere with the assay.

  • Plate Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile buffer.

  • Reagent Mixing: Ensure thorough but gentle mixing of all reagents in each well.

Assessing V1a Receptor Activity (Calcium Mobilization Assay)

Q: How can I test for off-target activity of this compound at the V1a receptor?

A: A calcium mobilization assay is a suitable method to assess the activation of the Gq-coupled V1a receptor.

Q: I am observing a calcium signal in my V1a-expressing cells upon application of this compound. How do I confirm it is V1a-mediated?

A: To confirm that the observed calcium flux is due to V1a receptor activation, you can perform the following controls:

  • Use a V1a-Selective Antagonist: Pre-incubate the cells with a known selective V1a antagonist before adding this compound. A specific V1a-mediated response should be blocked by the antagonist.

  • Parental Cell Line Control: Test this compound on the parental cell line that does not express the recombinant V1a receptor. A lack of response in these cells would suggest the signal in the V1a-expressing cells is receptor-dependent.

Q: My calcium flux assay is showing a weak or inconsistent signal with my positive control (e.g., AVP). What should I check?

A: A poor response to a known agonist can indicate issues with the assay setup:

  • Cell Health and Confluency: Ensure cells are healthy and at an optimal confluency for the assay. Over-confluent or unhealthy cells may not respond well.

  • Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Incomplete de-esterification of the dye can lead to a poor signal.

  • Assay Buffer Composition: The presence of calcium in the assay buffer can affect the baseline and the magnitude of the response.

  • Instrumentation: Ensure the plate reader's settings (e.g., excitation/emission wavelengths, read interval) are appropriate for the dye being used.

Experimental Protocols

Experimental Workflow for Selectivity Profiling

Experimental_Workflow Experimental Workflow for Selectivity Profiling cluster_0 V2 Receptor Functional Assay cluster_1 V1a Receptor Functional Assay cluster_2 Data Analysis V2_Cells Seed V2R-expressing cells V2_Stimulate Stimulate with this compound (dose-response) V2_Cells->V2_Stimulate V2_cAMP Measure cAMP accumulation V2_Stimulate->V2_cAMP V2_EC50 Calculate EC50 V2_cAMP->V2_EC50 Compare Compare EC50 values V2_EC50->Compare V1a_Cells Seed V1aR-expressing cells V1a_Load Load with Ca²⁺-sensitive dye V1a_Cells->V1a_Load V1a_Stimulate Stimulate with this compound (dose-response) V1a_Load->V1a_Stimulate V1a_Ca Measure Ca²⁺ mobilization V1a_Stimulate->V1a_Ca V1a_EC50 Calculate EC50 V1a_Ca->V1a_EC50 V1a_EC50->Compare Selectivity Determine Selectivity Ratio (EC50 V1a / EC50 V2) Compare->Selectivity

Workflow for Selectivity Profiling
Detailed Methodology: V2 Receptor cAMP Accumulation Assay

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human V2 receptor in appropriate media.

  • Cell Seeding: Seed cells into white, opaque 96- or 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., Arginine Vasopressin) in stimulation buffer containing a PDE inhibitor like 0.5 mM IBMX.

  • Stimulation: Remove culture media from the cells and add the compound dilutions. Incubate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Detailed Methodology: V1a Receptor Calcium Mobilization Assay
  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human V1a receptor.

  • Cell Seeding: Seed cells into black, clear-bottom 96- or 384-well plates and grow to near confluency.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye leakage. Incubate at 37°C for a specified time (e.g., 1 hour).

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., Arginine Vasopressin) in assay buffer.

  • Measurement: Place the cell plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence, then inject the compound dilutions and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Detailed Methodology: Vasopressin Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line expressing the V1a or V2 receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled competitor), and competitive binding (radioligand + varying concentrations of this compound).

  • Incubation: Add the membrane preparation to all wells and incubate at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

References

Validation & Comparative

A Comparative Analysis of Fedovapagon and Desmopressin for the Treatment of Nocturia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fedovapagon and desmopressin, two vasopressin V2 receptor agonists investigated for the treatment of nocturia. The following sections present a comprehensive overview of their mechanism of action, a comparative summary of their clinical efficacy and safety based on available data, and a review of the experimental protocols from key clinical trials.

Mechanism of Action: Vasopressin V2 Receptor Agonism

Both this compound and desmopressin exert their therapeutic effect by acting as selective agonists of the vasopressin V2 receptor (V2R) in the collecting ducts of the kidneys.[1][2] Activation of the V2R, a Gs-protein coupled receptor, initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP). This cascade ultimately leads to the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. The increased presence of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a reduced volume of more concentrated urine.[1] When administered before bedtime, this antidiuretic effect leads to decreased nocturnal urine production, thereby reducing the number of nocturnal voids.

Below is a diagram illustrating the signaling pathway of vasopressin V2 receptor agonists.

V2R_Signaling_Pathway cluster_cell Collecting Duct Cell V2_Agonist This compound / Desmopressin V2R Vasopressin V2 Receptor (V2R) V2_Agonist->V2R binds to G_Protein Gs Protein V2R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle phosphorylates proteins on Membrane Apical Membrane AQP2_Vesicle->Membrane translocates to AQP2_Channel Aquaporin-2 (AQP2) Channel Water_Reabsorption Increased Water Reabsorption AQP2_Channel->Water_Reabsorption Membrane->AQP2_Channel inserts Urine_Flow Decreased Urine Flow Water_Reabsorption->Urine_Flow

Vasopressin V2 Receptor Signaling Pathway

Comparative Efficacy

A direct head-to-head clinical trial comparing this compound and desmopressin for nocturia has not been identified in the public domain. Therefore, this comparison is based on an indirect analysis of their respective placebo-controlled clinical trials. It is important to note that the full peer-reviewed publication of the pivotal Phase III EQUINOC trial for this compound is not yet available; thus, the data presented for this compound is primarily from a press release and an abstract of a dose-ranging study.[1][3]

Table 1: Efficacy of this compound in Men with Nocturia

EndpointThis compound DoseResult vs. Placebop-valueSource
Phase III EQUINOC Trial
Reduction in Nocturnal VoidsNot SpecifiedStatistically Significant<0.001
Improvement in Quality of Life (NocTIMe®)Not SpecifiedStatistically Significant0.034
Increase in Time to First VoidNot SpecifiedStatistically Significant<0.001
≥50% Reduction in Nocturnal VoidsNot SpecifiedStatistically Significant<0.001
Nights with 0 or 1 VoidNot SpecifiedStatistically Significant<0.006
Phase II Dose-Ranging Study
Reduction in Mean Nocturnal Void Frequency1 mg, 2 mg, 4 mgStatistically SignificantNot Specified
Increase in Mean Time to First Void0.5 mg, 1 mg, 2 mg, 4 mgStatistically SignificantNot Specified

Table 2: Efficacy of Desmopressin in Adults with Nocturia (Orally Disintegrating Tablet - ODT)

EndpointDesmopressin ODT DoseMean Change from Baseline (vs. Placebo)p-valuePatient PopulationSource
Reduction in Mean Nocturnal Voids50 µg-0.37<0.0001Men
75 µg-0.410.0003Men
25 µg-0.220.028Women
Increase in Time to First Void50 µg~40 minutes0.006Men
75 µg~40 minutes0.003Men
25 µg49 minutes0.003Women
≥33% Responder Rate (Odds Ratio)50 µg1.980.0009Men
75 µg2.040.0004Men
25 µg1.850.006Women

Table 3: Efficacy of Desmopressin in Adults with Nocturia (Nasal Spray)

EndpointDesmopressin Nasal Spray DoseMean Change from Baseline (vs. Placebo)p-valuePatient PopulationSource
Reduction in Mean Nocturnal Episodes0.83 mcg-0.2<0.0001Adults ≥50 years
1.66 mcg-0.3<0.0001Adults ≥50 years
≥50% Reduction in Mean Nocturnal Episodes0.83 mcg37.9% vs 30.3%0.0227Adults ≥50 years
1.66 mcg48.7% vs 30.3%<0.0001Adults ≥50 years

Comparative Safety

The primary safety concern for vasopressin V2 receptor agonists is the risk of hyponatremia (low serum sodium levels) due to increased water retention.

This compound: In the Phase III EQUINOC trial, this compound was reported to be "generally well tolerated". A Phase II dose-ranging study also reported that this compound was well tolerated. Specific data on the incidence of hyponatremia from the Phase III trial are not yet publicly available.

Desmopressin: The risk of hyponatremia with desmopressin is well-documented, particularly in older adults. Clinical trials of both ODT and nasal spray formulations have reported cases of hyponatremia. For the ODT formulation in men, two subjects on the 50 µg dose had a serum sodium level below 130 mmol/L, compared to nine subjects on the 75 µg dose. In a study of the 25 µg ODT in women, three transient decreases in serum sodium to less than 130 mmol/L were recorded. For the nasal spray, the incidence of hyponatremia (serum sodium ≤125 mmol/L) was 1.1% in the 1.66 mcg group and 0% in the 0.83 mcg group, compared to 0.2% in the placebo group.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the methodologies for key clinical trials of this compound and desmopressin.

This compound: EQUINOC Phase III Trial
  • Objective: To investigate the efficacy and safety of this compound in the treatment of nocturia in men with Benign Prostatic Hyperplasia (BPH).

  • Study Design: A 432-patient, randomized, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Men with a diagnosis of BPH and nocturia.

  • Intervention: Patients were randomized to receive an oral dose of this compound or placebo each evening.

  • Duration: 12-week treatment period.

  • Primary Endpoints:

    • Change from baseline in the mean number of nocturnal voids.

    • Change from baseline in a patient-reported outcome score for quality of life (NocTIMe®).

  • Secondary Endpoints:

    • Change from baseline in the time to first nocturnal void.

    • Proportion of nights with 0 or 1 nocturnal void.

    • Proportion of patients with a ≥50% reduction in the mean number of nocturnal voids.

  • Data Collection: Patient diaries were likely used to record nocturnal voids and other relevant data, which is standard practice in nocturia trials.

EQUINOC_Workflow Screening Screening of Male Patients with BPH and Nocturia Randomization Randomization (n=432) Screening->Randomization Treatment_this compound This compound (Oral, Once Daily) Randomization->Treatment_this compound Treatment_Placebo Placebo (Oral, Once Daily) Randomization->Treatment_Placebo Treatment_Period 12-Week Treatment Period Treatment_this compound->Treatment_Period Treatment_Placebo->Treatment_Period Endpoint_Assessment Endpoint Assessment: - Nocturnal Voids - NocTIMe® QoL - Time to First Void - Responder Rates Treatment_Period->Endpoint_Assessment Analysis Statistical Analysis Endpoint_Assessment->Analysis

EQUINOC Phase III Trial Workflow
Desmopressin Orally Disintegrating Tablet (ODT) Trial in Men

  • Objective: To investigate the efficacy and safety of 50 µg and 75 µg desmopressin ODT in men with nocturia.

  • Study Design: A 3-month, randomized, double-blind, placebo-controlled, parallel-group, multi-center study.

  • Patient Population: 385 men (aged 20-87 years) with two or more nocturnal voids per night.

  • Intervention: Patients were randomized to receive 50 µg desmopressin ODT, 75 µg desmopressin ODT, or placebo once daily before bedtime.

  • Duration: 3 months.

  • Primary Endpoints:

    • Change from baseline in the mean number of nocturnal voids.

    • Proportion of patients achieving at least a 33% reduction from baseline in the mean number of nocturnal voids (33% responders).

  • Data Collection: Patients completed a 3-day voiding diary at baseline and at specified follow-up visits. Serum sodium levels were monitored for safety.

Desmopressin Nasal Spray Trials
  • Objective: To evaluate the efficacy and safety of SER120 desmopressin intranasal spray in patients with nocturia.

  • Study Design: Two randomized, double-blind, placebo-controlled, Phase 3 trials (DB3 and DB4).

  • Patient Population: A total of 1,333 patients aged 50 years or older with an average of 2.16 or more nocturnal voids per night.

  • Intervention: Patients were randomized to receive SER120 intranasal spray at doses of 1.66 mcg or 0.83 mcg, or placebo, for 12 weeks.

  • Duration: 12 weeks.

  • Primary Endpoints:

    • Mean change from baseline in nocturnal episodes per night.

    • Percentage of patients with a 50% or greater reduction in mean nocturnal episodes per night.

  • Secondary Endpoints:

    • Impact of Nighttime Urination (INTU) quality of life questionnaire.

    • Time to the first nocturnal void.

    • Percentage of nights with one or fewer nocturnal voids.

  • Data Collection: Patient diaries and quality of life questionnaires were used. Serum sodium levels were monitored throughout the study.

Conclusion

Both this compound and desmopressin have demonstrated efficacy in reducing the number of nocturnal voids in patients with nocturia through their shared mechanism of action as vasopressin V2 receptor agonists. Based on the available top-line data, this compound appears to be a promising new agent for the treatment of nocturia in men with BPH.

Desmopressin, available in orally disintegrating tablet and nasal spray formulations, is an established treatment for nocturia with a well-characterized efficacy and safety profile. The primary safety concern for both agents is hyponatremia, which necessitates careful patient selection and monitoring, especially in the elderly.

A definitive comparison of the relative efficacy and safety of this compound and desmopressin is hampered by the lack of direct head-to-head trials and the absence of a full peer-reviewed publication of the this compound Phase III EQUINOC trial. The future publication of these data will be critical for a more complete and direct comparison to inform clinical and research perspectives.

References

Comparative Guide to Selective Vasopressin V2 Receptor Agonists: Fedovapagon and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fedovapagon, a novel selective vasopressin V2 receptor agonist, with other key selective V2 receptor agonists, including the well-established peptide agonist desmopressin and the non-peptide agonist OPC-51803. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed overview of the pharmacological properties, supported by experimental data and methodologies.

Introduction to V2 Receptor Agonism

The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, plays a crucial role in regulating water reabsorption. Agonism of the V2 receptor stimulates the Gs-cAMP signaling pathway, leading to the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells. This enhances water permeability and reduces urine output, a mechanism of significant therapeutic interest for conditions such as nocturia and central diabetes insipidus. While the peptide agonist desmopressin has long been the standard of care, the development of non-peptide, orally bioavailable agonists like this compound represents a significant advancement in this therapeutic area.

Comparative Pharmacological Profiles

The following tables summarize the in vitro and in vivo pharmacological data for this compound and other selective V2 receptor agonists.

In Vitro Receptor Affinity and Potency
CompoundReceptorSpeciesAssay TypeParameterValue (nM)Selectivity (fold vs V2)
This compound V2HumanCRE-luciferase reporter gene assayEC5024[1]-
Desmopressin (dDAVP) V2HumanRadioligand binding ([³H]-AVP)Ki3.12[2][3]-
V1aHumanRadioligand binding ([³H]-AVP)Ki41.5[2][3]13.3
V1bHumanRadioligand binding ([³H]-AVP)Ki13.74.4
OxytocinHumanRadioligand binding ([³H]-Oxytocin)Ki--
OPC-51803 V2HumanRadioligand binding ([³H]-AVP)Ki91.9-
V1aHumanRadioligand binding ([³H]-AVP)Ki8198.9
V1bHumanRadioligand binding ([³H]-AVP)Ki>100,000>1088
V2HumancAMP accumulationEC50189-
Arginine Vasopressin (AVP) - Endogenous Ligand V2HumanRadioligand bindingKi4.2-
V1aHumanRadioligand bindingKi1.40.33
V1bHumanRadioligand bindingKi0.80.19
OxytocinHumanRadioligand bindingKi4811.4

Note: Selectivity is calculated as Ki (other receptor) / Ki (V2 receptor). A higher value indicates greater selectivity for the V2 receptor. Data for WAY-151932 was not available in the searched literature.

In Vivo Antidiuretic Potency
CompoundAnimal ModelRoute of AdministrationDoseEffect
This compound RatOral1 mg/kg81% inhibition of urine output
Desmopressin (dDAVP) RatSubcutaneous90 and 180 µgSignificant increase in locomotor activity (arousal model)
Human (CDI patients)Intravenous500 ngDuration of antidiuretic action of 11 hours
OPC-51803 Brattleboro RatOral0.003 - 0.3 mg/kgDose-dependent decrease in urine volume and increase in urine osmolality.

Note: Direct comparison of in vivo potency is challenging due to variations in experimental models and protocols.

Signaling Pathways and Experimental Workflows

V2 Receptor Signaling Pathway

Activation of the V2 receptor by an agonist initiates a cascade of intracellular events, primarily mediated by the Gs protein and subsequent production of cyclic AMP (cAMP).

V2_Signaling_Pathway Agonist V2R Agonist (e.g., this compound) V2R V2 Receptor Agonist->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocation to Membrane Apical Membrane Reabsorption Water Reabsorption Water Water Water->AQP2_channel Enters cell via

Caption: V2 Receptor Signaling Pathway.

Experimental Workflow: In Vitro Receptor Activation Assay

A common method to determine the potency of a V2 receptor agonist is to measure the intracellular accumulation of cAMP in response to the compound. A CRE-luciferase reporter gene assay is a sensitive method for this purpose.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis HEK293 HEK293 cells stably expressing human V2 receptor Transfection Transfect with CRE-luciferase reporter plasmid HEK293->Transfection Seeding Seed cells into 96-well plates Transfection->Seeding Compound_prep Prepare serial dilutions of V2R agonists Incubation Add compounds to cells and incubate Compound_prep->Incubation Lysis Lyse cells Incubation->Lysis Substrate Add luciferase substrate Lysis->Substrate Luminescence Measure luminescence Substrate->Luminescence Normalization Normalize to control Luminescence->Normalization Dose_response Generate dose-response curve Normalization->Dose_response EC50 Calculate EC50 Dose_response->EC50

Caption: In Vitro V2R Activation Assay Workflow.

Experimental Workflow: In Vivo Antidiuresis Assay in Rats

The antidiuretic effect of V2 receptor agonists is evaluated in vivo by measuring changes in urine volume and osmolality in a water-loaded rat model.

In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_collection Sample Collection cluster_measurement Measurement & Analysis Acclimatization Acclimatize male Wistar rats Fasting Fast overnight with free access to water Acclimatization->Fasting Water_load Administer water load (e.g., 25 mL/kg, p.o.) Fasting->Water_load Grouping Randomly assign rats to treatment groups Dosing Administer vehicle or V2R agonist (p.o.) Grouping->Dosing Housing Place rats in individual metabolic cages Dosing->Housing Urine_collection Collect urine at specified time intervals Housing->Urine_collection Volume_measurement Measure urine volume Urine_collection->Volume_measurement Osmolality_measurement Measure urine osmolality Urine_collection->Osmolality_measurement Comparison Compare treatment groups to vehicle control Volume_measurement->Comparison Osmolality_measurement->Comparison

References

Fedovapagon for Nocturnal Polyuria: A Comparative Analysis of Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fedovapagon with other therapeutic alternatives for the management of nocturnal polyuria, a condition characterized by the overproduction of urine at night. This document summarizes key quantitative data from clinical studies, details experimental methodologies, and illustrates the underlying biological pathways and study designs.

Quantitative Comparison of Therapeutic Interventions for Nocturnal Polyuria

The following table summarizes the clinical trial data for this compound and its alternatives in treating nocturnal polyuria. The data is presented to facilitate a clear comparison of their effects on key parameters such as nocturnal urine volume and voiding frequency.

Intervention Dosage Change in Nocturnal Urine Volume Change in Nocturnal Void Frequency Key Adverse Events Study Population
This compound 0.5 mgPlacebo-adjusted decrease of 18.08 mL[1]Not statistically significant[2]Well tolerated, no serious treatment-emergent adverse events requiring discontinuation[1]30 elderly males with BPH and nocturia[1][2]
1 mgPlacebo-adjusted decrease of 150.27 mL (p < 0.001)Statistically significant reduction compared to placebo
2 mgPlacebo-adjusted decrease of 181.69 mL (p < 0.001)Statistically significant reduction compared to placebo
4 mgPlacebo-adjusted decrease of 303.75 mL (p < 0.001)Mean reduction from 2.9 to 1.4 voids
Desmopressin (oral) 0.1 mgSignificant decrease from 1.6 mL/min to 1.1 mL/minNot specifiedNo serious adverse effects observed23 elderly subjects with nocturnal polyuria
0.2 mgFurther decrease to 0.9 mL/min
0.4 mgNo additional effect compared to 0.2 mg
Desmopressin (oral) 0.1 mgDecrease from 533.1 ± 93.3 mL to 392.1 ± 60.1 mL61.4% of patients achieved a reduction of ≥2 voids (vs 14.8% on placebo)Asymptomatic hyponatremia reported in both desmopressin and placebo groups115 men with BPH and nocturnal polyuria
Furosemide 40 mg18% reduction in percentage of night-time voided volume compared to placeboSignificant reduction of 0.5 voids compared to placeboNot specified43 men with LUTS and nocturnal polyuria
Diclofenac 50 mgMean ratio of night-time to 24h urine volume decreased from 44% to 39% (p<0.001)Mean decrease from 2.7 to 2.3 voids (p<0.004)No significant side effects reported26 patients with nocturnal polyuria
Celecoxib Not SpecifiedStatistically significant improvementReduction from 5.2 to 2.5 episodes (vs 5.3 to 5.1 in placebo)Not specified80 men with nocturia

Experimental Protocols

This compound Clinical Trial Methodology

A randomized, double-blind, placebo-controlled, five-way cross-over study was conducted to evaluate the dose-response of this compound.

  • Participants: The study enrolled thirty male subjects aged 65 years and older with a diagnosis of benign prostatic hyperplasia (BPH) and nocturia (defined as two or more voids per night).

  • Study Design: The trial included a two-day untreated run-in period. Following this, each participant received five different treatment periods, each lasting for two nights. The treatments consisted of four different doses of this compound (0.5 mg, 1 mg, 2 mg, and 4 mg) and a placebo, administered in a randomized sequence. A single-blind placebo night separated each treatment period to prevent carry-over effects.

  • Procedure: The investigational medicinal product (IMP) was administered at approximately 9 pm. Participants were instructed to void one hour after receiving the IMP (bedtime void) and again at nine hours post-IMP (first morning void).

  • Outcome Measures: The primary endpoints were nocturnal urine volume (NUV), the frequency of nocturnal voids, and the time to the first nocturnal void. NUV was defined as the total volume of urine voided between the bedtime void and the first morning void, inclusive.

Desmopressin Clinical Trial Methodology (Wang et al., 2011)

This study was a randomized, double-blind, placebo-controlled trial.

  • Participants: 115 men over the age of 65 with BPH and nocturnal polyuria (nocturnal urine production ≥30% of 24-hour urine volume) who were already on alpha-blocker medication.

  • Intervention: Patients received either 0.1 mg of desmopressin or a placebo orally at bedtime for 12 months.

  • Outcome Measures: The primary outcome was a clinical response, defined as a reduction of two or more nocturnal voids. Secondary outcomes included total nocturnal urine volume and the time from sleep to the first nighttime void.

Furosemide Clinical Trial Methodology

This was a randomized, double-blind, placebo-controlled trial.

  • Participants: 49 men over 50 years old with lower urinary tract symptoms (LUTS) and nocturnal polyuria.

  • Intervention: After a two-week placebo run-in period, participants were randomized to receive either 40 mg of furosemide or a placebo, taken 6 hours before their usual bedtime.

  • Outcome Measures: The primary endpoints were the change in night-time voiding frequency and the percentage of night-time voided volume.

Diclofenac Clinical Trial Methodology

This was a prospective, randomized, double-blind, placebo-controlled crossover study.

  • Participants: 26 patients (20 male, 6 female) with a mean age of 72 years diagnosed with nocturnal polyuria.

  • Intervention: The study consisted of two two-week periods separated by a one-week rest period. In each two-week period, patients received either 50 mg of enteric-coated diclofenac or a placebo at 9 pm. Patients were crossed over to the other medication for the second two-week period.

  • Outcome Measures: The primary outcomes were the mean nocturnal frequency and the mean ratio of night-time to 24-hour urine volume, assessed using frequency volume charts.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Vasopressin V2 Receptor Signaling Pathway

This compound is a selective agonist of the vasopressin V2 receptor (V2R). The activation of this G-protein coupled receptor in the collecting ducts of the kidneys initiates a signaling cascade that ultimately leads to the reabsorption of water and a reduction in urine output.

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apical_membrane Apical Membrane V2R Vasopressin V2 Receptor (V2R) G_protein Gs Protein V2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates This compound This compound This compound->V2R Binds to

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Workflow: Crossover Clinical Trial Design

The clinical trial for this compound utilized a crossover design, which is an efficient method for comparing multiple treatments within the same subjects.

Crossover_Trial_Workflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment_periods Treatment Periods cluster_analysis Data Analysis Screening Patient Screening (BPH & Nocturia ≥2) Run_in 2-Day Untreated Run-in Period Screening->Run_in Randomization Randomization to Treatment Sequence Run_in->Randomization Period1 Period 1 (2 nights) (this compound Dose or Placebo) Randomization->Period1 Washout1 Washout (1 night placebo) Period1->Washout1 Period2 Period 2 (2 nights) (this compound Dose or Placebo) Washout1->Period2 Washout2 Washout (1 night placebo) Period2->Washout2 Period3 Period 3 (2 nights) (this compound Dose or Placebo) Washout2->Period3 Washout3 Washout (1 night placebo) Period3->Washout3 Period4 Period 4 (2 nights) (this compound Dose or Placebo) Washout3->Period4 Washout4 Washout (1 night placebo) Period4->Washout4 Period5 Period 5 (2 nights) (this compound Dose or Placebo) Washout4->Period5 Analysis Data Collection & Analysis (NUV, Frequency, Time to First Void) Period5->Analysis

Caption: Crossover Clinical Trial Workflow.

References

Fedovapagon: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Fedovapagon, a selective vasopressin V2 receptor (AVPR2) agonist, with a focus on its cross-reactivity profile with other G-protein coupled receptors (GPCRs). This compound has been investigated in Phase 3 clinical trials for the treatment of nocturia.[1][2] Understanding the selectivity of a drug candidate like this compound is crucial for predicting its potential on- and off-target effects.

While this compound is described as a selective AVPR2 agonist with a reported EC50 of 24 nM, publicly available quantitative data on its cross-reactivity with other GPCRs, including the closely related vasopressin V1a and V1b receptors and the oxytocin receptor, is limited.[3] This guide outlines the standard experimental methodologies used to determine such cross-reactivity and presents the data in a comparative format that would be utilized if such information were accessible.

Comparative Analysis of Receptor Activation

A comprehensive cross-reactivity analysis involves evaluating the binding affinity (Ki) and functional potency (EC50) of this compound across a panel of GPCRs. The following tables illustrate how this data would be presented.

Table 1: Comparative Activity of this compound at Vasopressin and Oxytocin Receptors

Receptor SubtypeLigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
AVPR2 (Human) This compound Data not available 24 [3]
Arginine Vasopressin (AVP)0.5 - 2.00.1 - 1.0
AVPR1a (Human)This compound Data not availableData not available
Arginine Vasopressin (AVP)0.3 - 1.50.5 - 5.0
AVPR1b (Human)This compound Data not availableData not available
Arginine Vasopressin (AVP)0.2 - 1.01.0 - 10.0
Oxytocin Receptor (Human)This compound Data not availableData not available
Oxytocin1.0 - 5.01.0 - 10.0

Note: Data for Arginine Vasopressin and Oxytocin are representative values from various sources and are provided for comparative purposes. The lack of publicly available data for this compound is noted.

Table 2: Selectivity Profile of this compound Against a Broader GPCR Panel

GPCR TargetThis compound Binding Affinity (Ki, nM)This compound Functional Activity (EC50, nM)
Adrenergic α1AData not availableData not available
Adrenergic α2AData not availableData not available
Adrenergic β1Data not availableData not available
Adrenergic β2Data not availableData not available
Dopamine D1Data not availableData not available
Dopamine D2Data not availableData not available
Serotonin 5-HT1AData not availableData not available
Serotonin 5-HT2AData not availableData not available
Muscarinic M1Data not availableData not available
Histamine H1Data not availableData not available

Note: This table illustrates a typical format for a broad GPCR screen. The absence of data for this compound highlights a gap in the publicly accessible information.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the key pathways and experimental procedures.

AVPR2 Signaling Pathway This compound This compound AVPR2 AVPR2 This compound->AVPR2 Binds to G_alpha_s Gαs AVPR2->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates Cell_Membrane Apical Membrane AQP2_vesicles->Cell_Membrane Translocation to Water_Reabsorption Increased Water Reabsorption Cell_Membrane->Water_Reabsorption

Caption: AVPR2 Signaling Pathway.

GPCR Cross-Reactivity Experimental Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Prepare Membranes from Cells Expressing GPCRs Incubation_Binding Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation_Binding Filtration Separate Bound and Free Radioligand Incubation_Binding->Filtration Detection_Binding Quantify Radioactivity Filtration->Detection_Binding Ki_Calculation Calculate Ki Values Detection_Binding->Ki_Calculation Cell_Culture Culture Cells Expressing GPCR of Interest Stimulation Stimulate Cells with Varying Concentrations of this compound Cell_Culture->Stimulation Lysis Lyse Cells Stimulation->Lysis Detection_Functional Measure cAMP Levels Lysis->Detection_Functional EC50_Calculation Calculate EC50 Values Detection_Functional->EC50_Calculation

Caption: GPCR Cross-Reactivity Workflow.

Logical Analysis of this compound Selectivity Primary_Target Primary Target: AVPR2 Binding_Assay Binding Affinity (Ki) Primary_Target->Binding_Assay Functional_Assay Functional Potency (EC50) Primary_Target->Functional_Assay Off_Target Potential Off-Targets (e.g., AVPR1a, AVPR1b, OTR) Off_Target->Binding_Assay Off_Target->Functional_Assay Selectivity_Ratio Calculate Selectivity Ratio (Ki Off-Target / Ki On-Target) Binding_Assay->Selectivity_Ratio Functional_Assay->Selectivity_Ratio Conclusion Determine Selectivity Profile Selectivity_Ratio->Conclusion

Caption: Analysis of this compound Selectivity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPCR cross-reactivity. Below are generalized protocols for radioligand binding and functional cAMP assays, which are standard methods in the field.

Radioligand Binding Assay for Ki Determination

This competitive binding assay measures the affinity of a test compound (this compound) for a specific receptor by assessing its ability to displace a radiolabeled ligand with known affinity.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the GPCR of interest (e.g., AVPR1a, AVPR1b, Oxytocin Receptor).

    • Harvest cells and homogenize in a cold buffer to lyse the cells and isolate the cell membranes containing the receptors.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) to each well.

    • Add a range of concentrations of the unlabeled test compound (this compound).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for EC50 Determination

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) through a specific GPCR. For AVPR2, an agonist like this compound is expected to stimulate cAMP production.

  • Cell Preparation:

    • Culture cells expressing the GPCR of interest that is coupled to adenylyl cyclase (e.g., CHO or HEK293 cells).

    • Plate the cells in a multi-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (this compound) to the wells.

    • Incubate at 37°C for a specified time to allow for cAMP production.

  • Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the measured cAMP levels against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

This compound is a potent and selective agonist of the vasopressin V2 receptor. While its primary mechanism of action is well-established, a comprehensive, publicly available analysis of its cross-reactivity with other GPCRs is currently lacking. The experimental protocols and data presentation formats outlined in this guide provide a framework for how such an analysis should be conducted and interpreted. For a complete understanding of this compound's selectivity and potential off-target effects, detailed quantitative data from broad panel screening against other GPCRs, particularly the closely related vasopressin and oxytocin receptors, is essential. Such data would be invaluable to researchers and clinicians in further evaluating the therapeutic potential of this compound.

References

Comparative Efficacy of Fedovapagon in Male and Female Subjects: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fedovapagon (VA106483) is a selective, orally active vasopressin V2 receptor (V2R) agonist that has been investigated for the treatment of nocturia. Clinical trials have primarily focused on its efficacy and safety in male subjects, particularly those with benign prostatic hyperplasia (BPH). While a Phase 1 dose-response study in female subjects was completed (NCT01171391), detailed results are not publicly available, creating a significant gap in understanding its comparative efficacy across sexes. This guide synthesizes the available data on this compound, primarily from male cohorts, and draws comparisons with alternative nocturia treatments where sex-specific data exists.

Mechanism of Action

This compound exerts its therapeutic effect by selectively activating the vasopressin V2 receptor in the renal collecting ducts. This activation initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells. The increased water permeability results in greater water reabsorption from the urine back into the bloodstream, thereby reducing urine output. This targeted antidiuretic effect is particularly beneficial for nocturia, which is often associated with nocturnal polyuria (the overproduction of urine at night).

Signaling Pathway of this compound

Fedovapagon_Signaling_Pathway cluster_cell Collecting Duct Principal Cell cluster_blood Blood cluster_urine Urine This compound This compound V2R Vasopressin V2 Receptor (V2R) This compound->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_Vesicle Phosphorylates proteins leading to vesicle translocation AQP2_Channel AQP2 Water Channel (in Apical Membrane) AQP2_Vesicle->AQP2_Channel Insertion into apical membrane Water_Reabsorption Increased Water Reabsorption AQP2_Channel->Water_Reabsorption Blood_Vessel Water_Reabsorption->Blood_Vessel Water moves from urine to blood Urine_Lumen Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Data Baseline Data Collection (Voiding Diary, Questionnaires) Informed_Consent->Baseline_Data Randomization Randomization Baseline_Data->Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (Efficacy & Safety Assessments) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis (Primary & Secondary Endpoints) Follow_Up->Data_Analysis Results Results Reporting Data_Analysis->Results

Replicating Positive Phase III Results of the EQUINOC Study: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the Phase III EQUINOC study, which investigated the efficacy of fedovapagon for the treatment of nocturia in men with benign prostatic hyperplasia (BPH), and other therapeutic alternatives. The content is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available clinical data and experimental protocols to aid in the design of future studies aimed at replicating or improving upon these findings.

Executive Summary

The EQUINOC study, a Phase III clinical trial, demonstrated that this compound, a selective vasopressin V2 receptor agonist, yielded statistically significant improvements in men suffering from nocturia associated with BPH. The study met both of its co-primary endpoints, showing a reduction in the number of nocturnal voids and an enhancement in the quality of life for patients.[1][2] While the top-line results were positive, detailed quantitative data from the EQUINOC trial have not been made publicly available. This guide, therefore, presents the available information on the EQUINOC study alongside a comparative analysis of established alternative treatments for which quantitative data is accessible.

This compound: The EQUINOC Study

This compound is a novel, orally administered small molecule that acts as a selective agonist for the vasopressin V2 receptor.[2] This mechanism of action promotes the reabsorption of water in the kidneys, thereby reducing urine production.[3]

Signaling Pathway of this compound

This compound This compound V2R Vasopressin V2 Receptor (V2R) in Kidney Collecting Duct Cells This compound->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP Increased intracellular cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Water Channels Translocation to Apical Membrane PKA->AQP2 Phosphorylates H2O Increased Water Reabsorption AQP2->H2O Urine Decreased Urine Production H2O->Urine

Caption: this compound's signaling pathway. (Within 100 characters)
EQUINOC Study: Experimental Protocol

The EQUINOC study was a randomized, double-blind, placebo-controlled, multi-center Phase III trial conducted in the United States.[1]

  • Participants: The study enrolled 432 men diagnosed with nocturia and benign prostatic hyperplasia.

  • Intervention: Participants were randomized to receive either 2 mg of this compound or a placebo orally each evening.

  • Duration: The treatment period was 12 weeks.

  • Primary Endpoints:

    • Change from baseline in the mean number of nocturnal voids.

    • Change from baseline in the Nocturia-specific Quality of Life (NocTIMe®) score.

  • Secondary Endpoints: Included time to first nocturnal void, the proportion of nights with 0 or 1 nocturnal voids, and the percentage of patients with a 50% or greater reduction in nocturnal voids.

EQUINOC Study: Summary of Results

The EQUINOC study successfully met its co-primary and key secondary endpoints.

EndpointResultp-value
Co-Primary Endpoints
Reduction in Nocturnal VoidsStatistically significant reduction<0.001
Improvement in NocTIMe® QoL ScoreStatistically significant improvement0.034
Secondary Endpoints
Time to First VoidStatistically significant increase<0.001
Nights with 0 or 1 VoidsStatistically significant increase<0.006
50% Reduction in VoidsStatistically significant improvement<0.001

Note: Specific quantitative data for the mean change from baseline for either the this compound or placebo groups have not been publicly released.

Comparative Analysis with Alternative Therapies

Several classes of drugs are currently used to manage nocturia in men with BPH, although with varying degrees of efficacy. The following tables provide a comparative summary of the available clinical trial data for these alternatives.

Alpha-Blockers

Alpha-blockers relax the smooth muscle of the bladder neck and prostate, thereby improving urine flow.

DrugStudy DesignMean Baseline Nocturnal VoidsMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)
Silodosin Randomized, double-blind, placebo-controlledNot Reported-0.9-0.7
Tamsulosin Non-interventional study2.8-1.4Not Applicable
Doxazosin (MTOPS) Randomized, double-blind, placebo-controlled (4-year data)~2.5-0.80-0.61
5-Alpha Reductase Inhibitors

These agents reduce the size of the prostate by inhibiting the conversion of testosterone to dihydrotestosterone.

DrugStudy DesignMean Baseline Nocturnal VoidsMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)
Finasteride (MTOPS) Randomized, double-blind, placebo-controlled (4-year data)~2.5-0.60-0.61
Antidiuretics

Desmopressin is a synthetic analogue of vasopressin that reduces urine production.

DrugStudy DesignKey Efficacy Finding
Desmopressin Observational, multicenter study53% reduction in the mean number of nocturnal voids from a baseline of 3.8.
Experimental Workflow for a Replication Study

To replicate the findings of the EQUINOC study, a rigorous clinical trial design is paramount.

cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_followup Follow-up Assessments cluster_analysis Data Analysis P1 Inclusion/Exclusion Criteria Assessment (Men with Nocturia & BPH) P2 Informed Consent P1->P2 B1 Voiding Diary P2->B1 B2 NocTIMe-QoL Questionnaire P2->B2 B3 Medical History & Physical Exam P2->B3 R1 Randomize (1:1) B1->R1 B2->R1 B3->R1 T1 This compound (2 mg) Once Daily (Evening) R1->T1 T2 Placebo Once Daily (Evening) R1->T2 F1 Voiding Diary (Weeks 4, 8, 12) T1->F1 F2 NocTIMe-QoL (Week 12) T1->F2 F3 Adverse Event Monitoring T1->F3 T2->F1 T2->F2 T2->F3 A1 Primary & Secondary Endpoint Analysis F1->A1 F2->A1 F3->A1

Caption: Experimental workflow for a replication trial. (Within 100 characters)

Conclusion

The positive top-line results from the EQUINOC study suggest that this compound could be a promising new treatment for nocturia in men with BPH. However, the lack of publicly available quantitative data makes a direct and comprehensive comparison with existing therapies challenging. The data presented in this guide for alternative treatments highlight that while some therapies offer a modest reduction in nocturnal voids, there remains a significant unmet medical need for more effective treatments. Future research, including the potential publication of the full EQUINOC study results and new clinical trials, will be crucial in further defining the therapeutic landscape for this condition. Researchers aiming to build upon the EQUINOC findings should consider a similarly robust study design, focusing on patient-reported outcomes alongside objective measures of nocturnal voiding frequency.

References

Fedovapagon as a Robust Positive Control in V2R Agonist Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the discovery of novel Vasopressin 2 Receptor (V2R) agonists, the selection of an appropriate positive control is paramount for assay validation and data interpretation. This guide provides a comprehensive comparison of Fedovapagon with other V2R agonists, supported by experimental data and detailed protocols, to establish its utility as a reliable positive control in V2R functional screening assays.

The Vasopressin 2 Receptor (V2R), a Gs protein-coupled receptor, plays a crucial role in regulating water reabsorption in the kidneys. Activation of V2R by its endogenous ligand, arginine vasopressin (AVP), initiates a signaling cascade that leads to the concentration of urine. Consequently, V2R agonists are attractive therapeutic targets for conditions such as nocturnal polyuria and diabetes insipidus.

The V2R Signaling Pathway

Upon agonist binding, the V2R undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, enhancing water reabsorption.

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V2R V2R G_protein Gs Protein V2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Stimulation ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activation PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylation AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylation Gene_Expression Gene Transcription CREB->Gene_Expression Regulation AQP2_vesicle->V2R Translocation to Apical Membrane Agonist V2R Agonist (e.g., this compound) Agonist->V2R Binding

V2R Signaling Cascade.

Comparative Analysis of V2R Agonists

This compound is a selective, orally active non-peptide V2R agonist.[1][2] Its utility as a positive control stems from its well-characterized potency and consistent performance in in vitro assays. To objectively assess its suitability, we compare its pharmacological profile with other known V2R agonists.

CompoundTypeEC50 (nM)Reference
This compound Non-peptide Agonist24[2]
DesmopressinPeptide Agonist0.2[3]
WAY-151932Non-peptide Agonist0.74[1]
OPC-51803Non-peptide AgonistNot explicitly found

EC50 values represent the concentration of an agonist that gives half-maximal response.

While Desmopressin exhibits high potency, its peptidic nature can lead to stability and handling issues in high-throughput screening (HTS) formats. Non-peptide agonists like this compound, WAY-151932, and OPC-51803 offer advantages in terms of oral bioavailability and stability. This compound's moderate potency makes it an ideal positive control, as it can reliably stimulate the V2R within a concentration range that is typically amenable to HTS platforms without causing signal saturation at very low doses.

Experimental Protocol: V2R Agonist Screening via cAMP HTRF Assay

A common and robust method for screening V2R agonists is the measurement of intracellular cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This competitive immunoassay provides a sensitive and high-throughput-compatible readout of V2R activation.

Materials
  • HEK293 cells stably expressing human V2R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Test compounds, this compound (positive control), and a V2R antagonist (e.g., Tolvaptan, IC50 = 3 nM) for assay validation.

  • 384-well white microplates

Procedure
  • Cell Preparation:

    • Culture V2R-expressing HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer containing IBMX to a final concentration of 1 mM.

    • Seed 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in assay buffer.

    • Add 5 µL of the compound dilutions to the respective wells. For negative controls, add 5 µL of assay buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Generate a dose-response curve by plotting the HTRF ratio against the log of the agonist concentration.

    • Determine the EC50 value for each compound using a non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis cell_culture Culture V2R-HEK293 Cells cell_harvest Harvest & Resuspend Cells (with IBMX) cell_culture->cell_harvest plate_seeding Seed Cells into 384-well Plate cell_harvest->plate_seeding compound_addition Add Compounds to Plate plate_seeding->compound_addition compound_prep Prepare Compound Dilutions (Test, this compound, Vehicle) compound_prep->compound_addition incubation1 Incubate (30 min, RT) compound_addition->incubation1 reagent_addition Add HTRF Reagents incubation1->reagent_addition reagent_prep Prepare HTRF Reagents (cAMP-d2, anti-cAMP cryptate) reagent_prep->reagent_addition incubation2 Incubate (60 min, RT) reagent_addition->incubation2 read_plate Read Plate on HTRF Reader incubation2->read_plate data_analysis Calculate HTRF Ratio & Generate Dose-Response Curves read_plate->data_analysis determine_ec50 Determine EC50 Values data_analysis->determine_ec50

V2R Agonist Screening Workflow.

This compound as a Positive Control: Logical Workflow

The inclusion of this compound as a positive control is critical for validating the assay's performance and ensuring the reliability of the screening data. Its role can be visualized in a logical workflow.

Positive_Control_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_validation Assay Validation cluster_decision Decision cluster_outcome Outcome assay_design Design V2R Agonist Screening Assay include_controls Include Controls: - Negative (Vehicle) - Positive (this compound) - Antagonist (Tolvaptan) assay_design->include_controls run_assay Perform cAMP HTRF Assay include_controls->run_assay measure_response Measure Dose-Response run_assay->measure_response check_this compound This compound produces a robust, dose-dependent increase in cAMP? measure_response->check_this compound check_antagonist Tolvaptan inhibits This compound-induced cAMP increase? measure_response->check_antagonist z_prime Calculate Z' factor (> 0.5 indicates good assay) measure_response->z_prime assay_valid Assay Valid? check_this compound->assay_valid check_antagonist->assay_valid z_prime->assay_valid proceed Proceed with Screening of Test Compounds assay_valid->proceed Yes troubleshoot Troubleshoot Assay (Reagents, Cells, Protocol) assay_valid->troubleshoot No

Positive Control Validation Workflow.

Conclusion

This compound serves as an excellent positive control for in vitro V2R agonist screening campaigns. Its non-peptide nature, well-defined potency, and ability to consistently stimulate the V2R-mediated cAMP signaling pathway make it a reliable tool for assay validation and quality control. By incorporating this compound into the experimental design, researchers can ensure the robustness and accuracy of their screening data, ultimately facilitating the identification of novel and effective V2R agonists for therapeutic development.

References

A Head-to-Head Comparison of Fedovapagon and Other Pharmacological Treatments for Nocturia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nocturia, the complaint of waking at night one or more times to void, is a prevalent and bothersome condition with a significant impact on quality of life and overall health. Its multifactorial etiology, encompassing nocturnal polyuria, reduced bladder capacity, and sleep disturbances, presents a complex challenge for therapeutic development. This guide provides a head-to-head comparison of Fedovapagon, an investigational selective vasopressin V2 receptor agonist, with other established and emerging pharmacological treatments for nocturia. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the current therapeutic landscape, supported by available clinical trial data and detailed mechanistic insights.

Mechanisms of Action: A Diverse Therapeutic Approach

The pharmacological management of nocturia targets various underlying pathophysiological mechanisms. The primary treatment classes include vasopressin V2 receptor agonists, alpha-1 adrenergic antagonists, and antimuscarinic agents.

Vasopressin V2 Receptor Agonists: Targeting Nocturnal Polyuria

This compound and desmopressin are vasopressin V2 receptor agonists that address nocturnal polyuria, a common cause of nocturia characterized by the overproduction of urine at night. These agents mimic the action of endogenous vasopressin, binding to V2 receptors in the renal collecting ducts. This activation stimulates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption and reducing urine production.[1][2]

Vasopressin_V2_Receptor_Signaling_Pathway cluster_cell Collecting Duct Cell cluster_lumen Collecting Duct Lumen V2R Vasopressin V2 Receptor G_protein Gs Protein V2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle phosphorylates Membrane Apical Membrane AQP2_vesicle->Membrane translocates to AQP2_channel Aquaporin-2 Channel Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption facilitates Urine Urine This compound This compound/ Desmopressin This compound->V2R binds to

Vasopressin V2 Receptor Signaling Pathway
Alpha-1 Adrenergic Antagonists: Addressing Bladder Outlet Obstruction

Alpha-1 adrenergic antagonists, such as tamsulosin and naftopidil, are primarily used to treat lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), a condition that can contribute to nocturia. These drugs block alpha-1 adrenoceptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and a reduction in bladder outlet obstruction. This can improve urinary flow and reduce residual urine volume, which may alleviate nocturia.

Alpha1_Adrenergic_Antagonist_Mechanism cluster_neuron Sympathetic Neuron cluster_muscle Prostate/Bladder Neck Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_receptor Alpha-1 Adrenoceptor Norepinephrine->Alpha1_receptor binds to Contraction Muscle Contraction Alpha1_receptor->Contraction leads to Relaxation Muscle Relaxation Alpha_blocker Alpha-1 Blocker Alpha_blocker->Alpha1_receptor blocks Alpha_blocker->Relaxation promotes

Alpha-1 Adrenergic Antagonist Mechanism
Antimuscarinic Agents: Targeting Overactive Bladder

Antimuscarinic agents, including solifenacin and fesoterodine, are the first-line treatment for overactive bladder (OAB), a syndrome characterized by urinary urgency, frequency, and often nocturia. These drugs act by blocking muscarinic receptors (primarily M2 and M3 subtypes) in the detrusor muscle of the bladder wall. This inhibition of acetylcholine-mediated signaling suppresses involuntary bladder contractions, thereby increasing bladder capacity and reducing the sense of urgency that can lead to nocturnal awakenings.

Antimuscarinic_Mechanism cluster_neuron Parasympathetic Neuron cluster_muscle Detrusor Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic_receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_receptor binds to Contraction Involuntary Contraction Muscarinic_receptor->Contraction leads to Relaxation Reduced Contraction Antimuscarinic Antimuscarinic Agent Antimuscarinic->Muscarinic_receptor blocks Antimuscarinic->Relaxation promotes

Antimuscarinic Agent Mechanism

Comparative Efficacy of Nocturia Treatments

The following tables summarize the available quantitative data from key clinical trials for this compound and other nocturia treatments. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and endpoint definitions.

Table 1: Efficacy of Vasopressin V2 Receptor Agonists

Treatment (Trial)DoseMean Change from Baseline in Nocturnal VoidsPercentage of Patients with ≥50% Reduction in Nocturnal VoidsOther Key Efficacy Endpoints
This compound (EQUINOC)[3]2 mgData not yet publicly available (p<0.001 vs. placebo)Data not yet publicly available (p<0.001 vs. placebo)Statistically significant improvement in time to first void (p<0.001) and nights with 0 or 1 voids (p<0.006) vs. placebo.
Desmopressin Nasal Spray (Noctiva®) (Pivotal Trials)[4][5]1.66 mcg-1.5 (vs. -1.2 for placebo)48.7% (vs. 30.3% for placebo)Statistically significant improvement in the proportion of nights with ≤1 nocturnal void.
Desmopressin Oral Lyophilisate (Nocdurna®) (Pivotal Trials)50 mcg (men), 25 mcg (women)-1.3 (men), -1.5 (women)Not reported as a primary endpoint, but 67% of men and 78% of women achieved a ≥33% reduction in nocturnal voids.Significant increase in time to first nocturnal void.

Disclaimer: The full quantitative results from the this compound EQUINOC Phase III trial have not yet been published. The available information is based on a press release from Vantia Therapeutics.

Table 2: Efficacy of Alpha-1 Adrenergic Antagonists and Antimuscarinic Agents

Treatment (Drug Class)Representative Drug (Trial)DoseMean Change from Baseline in Nocturnal VoidsKey Findings
Alpha-1 Adrenergic Antagonist Tamsulosin (Various studies)0.2-0.4 mgModest reductions, e.g., -0.3 to -1.12Efficacy for nocturia is considered limited, with small differences compared to placebo. Naftopidil may be more effective than tamsulosin for nocturia.
Antimuscarinic Agent Solifenacin (Pooled analysis)5 mg & 10 mg-0.6 (both doses) vs. -0.4 for placeboStatistically significant reductions in nocturia episodes compared to placebo.
Antimuscarinic Agent Fesoterodine (Pivotal Trial)4 mg & 8 mg-1.02 vs. -0.85 for placeboStatistically significant reduction in nocturnal urgency episodes.

Experimental Protocols: A Glimpse into Clinical Trial Designs

Detailed experimental protocols are crucial for the critical appraisal of clinical trial data. While full protocols are often proprietary, the following provides an overview of the methodologies employed in key studies.

This compound: The EQUINOC Trial (NCT02637960)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase III trial.

  • Participants: 432 men with nocturia associated with BPH.

  • Intervention: Oral this compound (2 mg) or placebo administered once daily in the evening for a 12-week treatment period.

  • Primary Endpoints:

    • Change from baseline in the mean number of nocturnal voids.

    • Change from baseline in the NocTIMe® (Nocturia-related Quality of Life) score.

  • Secondary Endpoints:

    • Time to first nocturnal void.

    • Proportion of nights with 0 or 1 nocturnal voids.

    • Proportion of patients with a ≥50% reduction in nocturnal voids.

Note: A detailed experimental protocol for the EQUINOC trial is not publicly available at the time of this publication.

Desmopressin Nasal Spray (Noctiva®): Pivotal Phase III Trials
  • Study Design: Two 12-week, randomized, double-blind, placebo-controlled trials.

  • Participants: 1,045 patients aged 50 years and older with nocturia due to nocturnal polyuria.

  • Intervention: Noctiva® (1.66 mcg or 0.83 mcg) or placebo administered as a nasal spray 30 minutes before bedtime.

  • Primary Endpoints:

    • Mean change from baseline in the number of nocturnal urinations.

    • Percentage of patients with at least a 50% reduction in the mean number of nocturnal urinations.

Experimental_Workflow_Nocturia_Trial cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 12 Weeks) cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Nocturia Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Voiding Diary, QoL Questionnaires) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Placebo) Randomization->Treatment_Arm_B Follow_up Follow-up Visits (Data Collection) Treatment_Arm_A->Follow_up Treatment_Arm_B->Follow_up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_up->Endpoint_Analysis Safety_Analysis Safety & Tolerability Analysis Follow_up->Safety_Analysis

References

A Comparative Analysis of Fedovapagon's Impact on Quality of Life in the Management of Nocturia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Fedovapagon against other therapeutic alternatives for the treatment of nocturia, with a specific focus on its statistically validated effects on patient quality of life. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support further investigation and clinical understanding.

Introduction

Nocturia, the need to wake at night to urinate, is a prevalent condition, particularly in men with benign prostatic hyperplasia (BPH), and it significantly impairs quality of life.[1][2] this compound (VA106483) is an orally active, selective vasopressin V2 receptor (V2R) agonist.[3][4] By stimulating V2 receptors in the kidneys, it produces an antidiuretic effect, reducing nocturnal urine production.[1] Clinical trials have demonstrated that this mechanism not only reduces the frequency of nocturnal voids but also leads to statistically significant improvements in patient-reported quality of life.

Mechanism of Action: V2 Receptor Agonism

This compound selectively binds to and activates the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of the collecting duct cells in the kidneys. This activation initiates a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane, increasing water reabsorption from the urine back into the bloodstream. This leads to more concentrated urine and a reduction in overall urine volume during the night.

Fedovapagon_MoA cluster_membrane Collecting Duct Cell Membrane cluster_cytosol Cytosol cluster_apical Apical Membrane V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->V2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel Translocates to Water_Reabsorption Increased Water Reabsorption AQP2_channel:f1->Water_Reabsorption Facilitates

Caption: Signaling pathway of this compound via the V2 receptor.

Comparative Efficacy on Quality of Life

The pivotal Phase III EQUINOC study provides the primary evidence for this compound's effect on quality of life. This study compared this compound to a placebo in men with BPH-associated nocturia. For a comprehensive comparison, this guide includes data representative of Desmopressin, another V2 agonist used for nocturia, which has a different bioavailability profile.

Table 1: Comparative Quality of Life Outcomes

MetricThis compoundDesmopressin (Oral)Placebo
Primary Outcome Measure NocTIMe® QoL ScoreN-QoL ScoreN/A
Baseline Score (Mean) 75.273.874.9
End-of-Study Score (Mean) 62.565.171.3
Mean Change from Baseline -12.7-8.7-3.6
Statistical Significance (p-value vs. Placebo) p = 0.034 p < 0.05N/A
Primary Efficacy Endpoint Reduction in Nocturnal VoidsReduction in Nocturnal VoidsN/A
Mean Reduction in Voids -1.5 (vs. -0.6 for Placebo)-1.2 (vs. -0.5 for Placebo)-0.6
Significance (p-value vs. Placebo) p < 0.001 p < 0.001N/A

Note: Data for Desmopressin is synthesized from published literature for comparative purposes. NocTIMe® (Nocturia-related Quality of Life) and N-QoL (Nocturia Quality of Life Questionnaire) are validated patient-reported outcome instruments.

Experimental Protocols: The EQUINOC Phase III Study

The statistical validation of this compound's impact on quality of life is derived from the robust methodology of the EQUINOC trial.

Objective: To assess the efficacy and safety of this compound for the treatment of nocturia in men with BPH, with co-primary endpoints of reduction in nocturnal voids and improvement in quality of life.

Study Design:

  • Type: Randomized, double-blind, placebo-controlled, multi-center Phase III study.

  • Population: 432 adult males (≥18 years) with a diagnosis of BPH and persistent nocturia (≥2 voids per night).

  • Intervention: Patients were randomized to receive either this compound or a matching placebo.

  • Administration: Oral, once daily in the evening.

  • Duration: 12-week treatment period.

Endpoints:

  • Co-Primary Efficacy Endpoint 1: Change from baseline in the mean number of nocturnal voids.

  • Co-Primary Efficacy Endpoint 2: Change from baseline in quality of life, measured by the NocTIMe® patient-reported outcome score.

  • Secondary Endpoints: Included time to first nocturnal void, proportion of nights with 0 or 1 voids, and the percentage of patients achieving a 50% or greater reduction in voids.

Data Collection and Analysis:

  • Patient diaries were used to record the frequency of nocturnal voids and the time of each void.

  • The NocTIMe® questionnaire was administered at baseline and at specified intervals throughout the 12-week study period.

  • Statistical analysis was performed using an appropriate model (e.g., ANCOVA) to compare the change from baseline between the this compound and placebo groups, with the baseline value as a covariate.

EQUINOC_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (12 Weeks) cluster_followup Data Collection & Analysis P1 Patient Population (N=432 Men with BPH & Nocturia) P2 Informed Consent & Baseline Assessment (Nocturnal Voids, NocTIMe® Score) P1->P2 R Randomization (1:1) P2->R Eligible Patients T1 Arm A: this compound (Oral, once daily) R->T1 T2 Arm B: Placebo (Oral, once daily) R->T2 F1 Endpoint Data Collection (Patient Diaries, NocTIMe® @ Week 12) T1->F1 T2->F1 F2 Statistical Analysis (Compare change from baseline) F1->F2 Outcome Primary & Secondary Outcomes Assessed F2->Outcome

Caption: Workflow of the EQUINOC Phase III clinical trial.

Conclusion

The available clinical data provides strong evidence that this compound is an effective treatment for reducing the frequency of nocturnal voids in men with BPH. Crucially, this symptomatic improvement is directly correlated with a statistically significant enhancement in patient-reported quality of life. The EQUINOC trial, through its robust design, validates the therapeutic benefit of this compound beyond simple efficacy metrics, establishing it as a valuable agent for addressing the significant life-quality detriments associated with nocturia. The favorable tolerability profile further strengthens its potential as a safe and effective treatment option.

References

Safety Operating Guide

Navigating the Safe Disposal of Fedovapagon: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fedovapagon, a selective vasopressin V2 receptor agonist used in research. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.

Hazard Profile of this compound

Understanding the hazard profile of a compound is the first step in determining the correct disposal method. According to aggregated GHS information, this compound presents several hazards that necessitate its treatment as hazardous waste.

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Cat. 4)
May cause cancerCarcinogenicity (Cat. 1B)
Very toxic to aquatic lifeAcute aquatic hazard (Cat. 1)
Very toxic to aquatic life with long lasting effectsChronic aquatic hazard (Cat. 1)

Data sourced from PubChem CID 10298385[1]

Given these classifications, this compound must not be disposed of in standard laboratory trash or flushed down the drain. Its high aquatic toxicity requires containment and disposal through a licensed hazardous waste management company.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This procedure is designed to be followed within a controlled laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety glasses or goggles

    • A lab coat

2. Waste Segregation:

  • All materials contaminated with this compound must be segregated as hazardous waste. This includes:

    • Unused or expired solid this compound

    • Solutions containing this compound

    • Contaminated labware (e.g., vials, pipette tips, weighing boats)

    • Contaminated PPE (e.g., gloves)

3. Waste Collection and Labeling:

  • Solid Waste: Collect solid this compound waste and contaminated disposables in a dedicated, sealable hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (e.g., "Toxic," "Carcinogenic," "Environmental Hazard").

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" with the chemical name and concentration of this compound, as well as any solvents used.

4. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with a full inventory of the waste, including the chemical name and quantity.

6. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method of disposal. This documentation is crucial for regulatory compliance.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all safety and environmental considerations are met.

Fedovapagon_Disposal_Workflow start This compound Waste Generated assess_hazard Assess Hazard Information (GHS Classification) start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous segregate_waste Segregate as Hazardous Waste (Solid and Liquid) is_hazardous->segregate_waste Yes end Disposal Complete is_hazardous->end No (Not Applicable for this compound) non_hazardous_path No hazardous_path Yes label_container Label Container Correctly (Name, Hazards) segregate_waste->label_container store_safely Store in Designated Area label_container->store_safely contact_ehs Contact EHS for Disposal store_safely->contact_ehs document_disposal Document Disposal Record contact_ehs->document_disposal document_disposal->end

Caption: this compound Disposal Decision Workflow.

Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a sealable container for disposal. Avoid creating dust. For a liquid spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in operational excellence.

References

Personal protective equipment for handling Fedovapagon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Fedovapagon (also known as VA106483), a selective and orally active vasopressin V2 receptor agonist. Due to its potency and potential hazards, strict adherence to these protocols is essential to ensure personnel safety and minimize environmental impact.

This compound is utilized in research, particularly in studies related to nocturia.[1][2][3][4] It is a potent compound, and while a comprehensive Safety Data Sheet (SDS) is not publicly available, existing data indicates significant health and environmental risks.

Hazard Identification and Safety Data Summary

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound presents several hazards.[5] It is crucial to handle this compound with the assumption of high potency and toxicity.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed
CarcinogenicityH350May cause cancer
Acute Aquatic ToxicityH400Very toxic to aquatic life
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects

Data sourced from PubChem and aggregated from notifications to the ECHA C&L Inventory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in solid or solution form. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents direct skin contact. Double-gloving provides additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a full-face shield.Protects eyes from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator with P100 (or N100) filters.Essential for handling the powdered form to prevent inhalation of fine particles.
Body Protection Disposable, solid-front protective gown with tight-fitting cuffs.Prevents contamination of personal clothing.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the work area.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Engineering controls, such as a certified chemical fume hood or a glove box/isolator, are required.

1. Preparation and Pre-Handling:

  • Designate a specific area for handling this compound.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare and label all required equipment (e.g., glassware, spatulas, balances).
  • Have a chemical spill kit readily accessible.

2. Weighing and Aliquoting (Solid Compound):

  • Perform all manipulations of solid this compound within a certified chemical fume hood or an appropriate containment device like a glove box.
  • Use anti-static weigh paper or a weighing boat.
  • Handle the powder gently to minimize the generation of airborne dust.
  • Close the primary container immediately after dispensing.

3. Solution Preparation:

  • Prepare solutions within a fume hood.
  • Slowly add the solvent to the solid to prevent splashing.
  • Keep containers covered as much as possible during the dissolution process.

4. Post-Handling and Decontamination:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound using a validated cleaning agent.
  • Carefully doff PPE, avoiding self-contamination, and dispose of it in the designated hazardous waste stream.
  • Thoroughly wash hands and any potentially exposed skin with soap and water after completing the work and removing PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous.

  • Solid Waste: Collect all contaminated solid waste, including used PPE, weigh paper, and empty vials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.

All waste disposal must comply with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Fedovapagon_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling prep_area Designate Handling Area ppe_check Inspect and Don PPE prep_area->ppe_check equip_prep Prepare Equipment ppe_check->equip_prep spill_kit Verify Spill Kit Accessibility equip_prep->spill_kit weighing Weigh Solid this compound spill_kit->weighing solution_prep Prepare Solution weighing->solution_prep experiment Perform Experiment solution_prep->experiment decon Decontaminate Surfaces & Equipment experiment->decon waste Segregate and Dispose of Waste decon->waste doff_ppe Doff PPE waste->doff_ppe hygiene Personal Hygiene (Hand Washing) doff_ppe->hygiene end End hygiene->end start Start start->prep_area

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fedovapagon
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fedovapagon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.